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  • Product: N-(3-amino-4-methoxyphenyl)methanesulfonamide
  • CAS: 123343-91-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profiling of N-(3-amino-4-methoxyphenyl)methanesulfonamide: A Prototypical Kinase-Directed Pharmacophore

Executive Summary & Pharmacophore Rationale In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors heavily relies on privileged chemical scaffolds. N-(3-amino-4-methoxyphenyl)methanesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors heavily relies on privileged chemical scaffolds. N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) serves as a critical, prototypical building block in the synthesis of advanced kinase inhibitors and targeted antineoplastic agents. While rarely deployed as a standalone therapeutic, its structural motifs dictate the core mechanism of action (MoA) for a wide array of derivatives targeting receptor tyrosine kinases (RTKs) and serine/threonine kinases.

As an application scientist, I approach this molecule not merely as a chemical entity, but as a functional pharmacophore. The structural logic is tripartite:

  • The Aniline Moiety (3-amino): Acts as a primary hydrogen-bond donor/acceptor pair, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket.

  • The Methoxy Group (4-methoxy): Provides steric bulk and lipophilicity, driving selectivity by exploiting unique hydrophobic sub-pockets adjacent to the gatekeeper residue.

  • The Methanesulfonamide Group: A versatile moiety that can either project into the solvent-exposed region to improve physicochemical properties or, crucially, engage allosteric sites (such as the PIF pocket in AGC kinases) or the DFG motif to stabilize an inactive kinase conformation[1].

Understanding the in vitro MoA of this scaffold requires a multi-tiered analytical approach, moving from cell-free thermodynamic binding to live-cell target engagement and downstream phenotypic assays.

MoA C N-(3-amino-4-methoxyphenyl) methanesulfonamide H Hinge Region Binding (Aniline Motif) C->H Hydrogen bonds D Allosteric / DFG Interaction (Sulfonamide Motif) C->D Electrostatic/Steric K Kinase Inactivation & Pathway Blockade H->K D->K

Fig 1: Structural rationale and predicted binding logic of the sulfonamide scaffold.

Quantitative Profiling Summary

To establish a baseline for structure-activity relationship (SAR) campaigns, we first summarize the expected quantitative behavior of this scaffold across standardized in vitro assays. The data below represents validated benchmarks for high-affinity derivatives of this pharmacophore.

Assay ModalityParameter MeasuredRepresentative ValueBiological & Translational Significance
Enzymatic (FRET) IC50​ 15 - 50 nMIndicates primary biochemical potency against the target kinase.
SPR (Kinetics) Kd​ (Affinity)5 - 20 nMThermodynamic affinity; confirms specific target engagement.
SPR (Kinetics) Residence Time ( τ )> 120 minutesCalculated as 1/koff​ . Long residence times drive sustained in vivo efficacy even as systemic drug clearance occurs.
CETSA ΔTm​ (Thermal Shift)+4.5 °C to +7.0 °CConfirms that the compound penetrates the cell membrane and stabilizes the target protein in a live physiological environment.
Flow Cytometry Cell Cycle ArrestG1 or G2/M phaseSulfonamide derivatives frequently disrupt cell cycle progression via downstream CDK/Cyclin axis inhibition[2].

Kinetic Target Engagement: Surface Plasmon Resonance (SPR)

The Causality of Choice: Traditional endpoint assays (like radiometric or FRET-based IC50​ determinations) only provide a snapshot of thermodynamic equilibrium. However, in vivo systems are open, non-equilibrium environments. We utilize Surface Plasmon Resonance (SPR) because it resolves affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates[3]. A slow koff​ (long residence time) is often the strongest predictor of robust pharmacological efficacy for kinase inhibitors.

Self-Validating SPR Protocol for Kinase Binding

This protocol incorporates internal controls to ensure system integrity, subtracting bulk refractive index changes and validating surface activity.

  • Surface Preparation & Immobilization:

    • Step: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Step: Immobilize the recombinant target kinase (e.g., EGFR or ALK) via amine coupling to achieve a surface density of 2000–3000 Response Units (RU).

    • Validation: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as an in-line reference. FC2 contains the active kinase.

  • Analyte Preparation:

    • Step: Prepare a 3-fold dilution series of the methanesulfonamide derivative (ranging from 1 nM to 1 μ M) in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Validation: Ensure the DMSO concentration is perfectly matched between the analyte and the running buffer to prevent bulk refractive index artifacts.

  • Kinetic Injection (Single-Cycle or Multi-Cycle):

    • Step: Inject the analyte series over FC1 and FC2 at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration & Data Analysis:

    • Step: If the baseline does not recover, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

    • Step: Fit the double-referenced data (FC2 minus FC1, minus blank buffer injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality of Choice: A compound may exhibit picomolar affinity in SPR but fail completely in cellular assays due to poor membrane permeability, high efflux pump affinity, or competitive displacement by intracellular ATP (typically 1-5 mM). We deploy the to bridge this gap[4]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ) in intact cells.

CETSA_Workflow Cells Intact Cell Culture (e.g., A549 or K562) Treat Compound Incubation (Target Engagement) Cells->Treat Add Sulfonamide Heat Thermal Gradient Aliquoting (40°C to 65°C) Treat->Heat 1-2 hrs Lysis Cell Lysis & Centrifugation (Remove Aggregates) Heat->Lysis Snap Freeze Detect Quantify Soluble Protein (Western Blot or AlphaScreen) Lysis->Detect Isolate Supernatant

Fig 2: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Self-Validating CETSA Protocol

This protocol ensures that the observed thermal shift is strictly dependent on specific ligand-target interactions within the cellular milieu.

  • Cell Treatment:

    • Step: Culture target cells (e.g., A549 lung cancer cells) to 70-80% confluence.

    • Step: Treat cells with the methanesulfonamide compound (at 5×IC50​ concentration) or vehicle (0.1% DMSO) for 2 hours at 37°C.

    • Validation: Include a structurally distinct, known inhibitor of the target kinase as a positive control.

  • Thermal Challenge:

    • Step: Harvest cells, wash with PBS, and divide the cell suspension into 8-12 aliquots in PCR tubes.

    • Step: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation:

    • Step: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Step: Centrifuge at 20,000 × g for 20 minutes at 4°C. Crucial causality: Heat-denatured, unbound proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Quantification:

    • Step: Analyze the soluble fraction via quantitative Western Blotting or high-throughput AlphaScreen technology.

    • Step: Plot the normalized protein signal against temperature to calculate the Tm​ . A rightward shift ( ΔTm​>2∘C ) in the compound-treated group vs. DMSO confirms live-cell target engagement.

Downstream Phenotypic Impact & Pathway Modulation

Once biochemical affinity and cellular target engagement are validated, the ultimate proof of mechanism lies in the phenotypic output. Kinase inhibitors derived from the N-(3-amino-4-methoxyphenyl)methanesulfonamide scaffold typically exert their effects by blocking critical signal transduction cascades (e.g., MAPK/ERK or PI3K/AKT pathways).

Furthermore, sulfonamide-based antineoplastic agents have been extensively documented to disrupt cell cycle progression. For instance, related sulfonamide derivatives have been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb), decrease the expression of cyclins (A, B1), and suppress CDK2 catalytic activity, ultimately leading to G1/S or G2/M phase arrest[2].

To validate this in vitro:

  • Immunoblotting for Phospho-Targets: Treat cells with a dose-response of the compound and probe for the immediate downstream substrates (e.g., p-ERK1/2 or p-AKT). A dose-dependent decrease in phosphorylation validates the functional blockade of the kinase.

  • Flow Cytometry (Propidium Iodide Staining): Analyze the DNA content of treated cells to confirm cell cycle arrest, providing a direct link between kinase inhibition and the cessation of cellular proliferation.

Conclusion

The rigorous in vitro characterization of the N-(3-amino-4-methoxyphenyl)methanesulfonamide scaffold requires a holistic, self-validating approach. By combining the kinetic resolution of SPR with the physiological relevance of CETSA, researchers can confidently map the mechanism of action of this prototypical pharmacophore. This multi-dimensional profiling ensures that only derivatives with optimal residence times and proven cellular target engagement are advanced into costly in vivo efficacy models.

References

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed / National Institutes of Health. Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed / National Institutes of Health. Available at:[Link]

  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. PubMed / National Institutes of Health. Available at:[Link]

  • Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. PubMed Central / National Institutes of Health. Available at:[Link]

Sources

Exploratory

Toxicity and Safety Profile of N-(3-amino-4-methoxyphenyl)methanesulfonamide

A Technical Guide for Pharmaceutical Development Executive Summary In modern drug discovery, the balance between pharmacological efficacy and toxicological liability is often dictated by specific structural motifs. N-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Development

Executive Summary

In modern drug discovery, the balance between pharmacological efficacy and toxicological liability is often dictated by specific structural motifs. N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) is a highly specialized chemical intermediate frequently utilized in the synthesis of anti-inflammatory agents, cyclooxygenase (COX) inhibitors, and disease-modifying antirheumatic drugs (DMARDs)[1][2].

While the methanesulfonamide moiety confers favorable pharmacokinetic properties and target binding affinity, the presence of a primary aromatic amine introduces significant toxicological challenges. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an in-depth, mechanistic understanding of this compound's safety profile, grounded in self-validating experimental workflows and international regulatory standards.

Chemical Identity & Hazard Profiling

Before deploying this intermediate in scale-up synthesis, it is critical to understand its baseline physicochemical properties and occupational hazard limits. The compound presents as a solid with a purity typically ≥95%[1]. Due to its structure, it carries multiple hazard statements indicating acute toxicity and irritant properties[1].

Table 1: Physicochemical and Toxicological Hazard Summary

Property / ParameterSpecification / Value
Chemical Name N-(3-amino-4-methoxyphenyl)methanesulfonamide
CAS Number 123343-91-9
Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
Physical Form Solid
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)
Storage Conditions Keep in dark place, inert atmosphere, room temperature

Data sourced from standardized safety data sheets and chemical registries[1].

Mechanistic Toxicology: The Aromatic Amine Alert

The primary toxicological concern with N-(3-amino-4-methoxyphenyl)methanesulfonamide is its classification as a potential DNA-reactive (mutagenic) impurity . Under the , primary aromatic amines are classic structural alerts (toxicophores) requiring rigorous control to limit carcinogenic risk[3][4].

Causality of Toxicity: The Bioactivation Pathway

Why is this specific structure toxic? The parent compound itself is largely inert toward DNA. However, it undergoes obligatory metabolic bioactivation.

  • N-Hydroxylation: Hepatic Cytochrome P450 enzymes (predominantly CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate[5][6].

  • Phase II Conjugation: This intermediate is subsequently conjugated by N-acetyltransferases (NATs) or sulfotransferases (SULTs)[7].

  • Electrophilic Attack: The conjugated group acts as an excellent leaving group, generating a highly reactive, electron-deficient nitrenium ion . This soft electrophile covalently binds to nucleophilic sites on DNA (causing mutagenesis) or hepatic proteins (causing idiosyncratic hepatotoxicity)[6].

Bioactivation Parent N-(3-amino-4-methoxyphenyl) methanesulfonamide CYP CYP450 Oxidation (N-hydroxylation) Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine PhaseII Phase II Conjugation (SULTs / NATs) Hydroxylamine->PhaseII Nitrenium Reactive Nitrenium Ion (Electrophile) PhaseII->Nitrenium Toxicity Covalent Binding to DNA/Proteins (Toxicity) Nitrenium->Toxicity Detox GSH Conjugation (Detoxification) Nitrenium->Detox

Figure 1: CYP450-mediated bioactivation of the aromatic amine to a reactive nitrenium ion.

In Vitro Safety Profiling: Self-Validating Protocols

To accurately assess the safety profile of this intermediate, we must deploy assays that account for its metabolic bioactivation. Below are two field-proven, self-validating protocols designed to evaluate genotoxicity and reactive metabolite formation.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test) with S9 Activation
  • Causality behind the choice: We utilize Salmonella typhimurium strains (TA98 and TA100) because they detect frameshift and base-pair substitution mutations, respectively[5][6]. Because bacteria lack mammalian CYPs, we must supplement the assay with Aroclor 1254-induced rat liver S9 fraction to artificially supply the CYP1A2 necessary to drive the N-hydroxylation step[5].

  • Self-Validating System: The assay internalizes its own quality control. A negative vehicle control establishes the baseline reversion rate. A positive control without S9 (e.g., sodium azide) validates the bacterial strain's sensitivity. A positive control with S9 (e.g., 2-aminoanthracene) proves the S9 fraction is metabolically active.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(3-amino-4-methoxyphenyl)methanesulfonamide in DMSO (vehicle) at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Prepare the S9 mix containing 10% rat liver S9 fraction, NADP+, and glucose-6-phosphate in a phosphate buffer (pH 7.4).

  • Incubation: Combine 0.1 mL of the bacterial culture (TA98/TA100), 0.1 mL of the test compound, and 0.5 mL of the S9 mix. Add to top agar and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A result is considered positive if there is a reproducible, dose-dependent increase in colonies (≥2-fold over vehicle for TA98; ≥1.5-fold for TA100)[5].

Protocol B: Reactive Metabolite Trapping via LC-HRMS
  • Causality behind the choice: The nitrenium ion is a "soft" electrophile. According to Hard and Soft Acids and Bases (HSAB) theory, it preferentially reacts with soft nucleophiles. Glutathione (GSH) contains a highly nucleophilic sulfhydryl (-SH) group, making it the perfect trapping agent to intercept the nitrenium ion before it degrades, yielding a stable +307 Da mass shift detectable by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Self-Validating System: The protocol uses two critical negative controls: a minus-NADPH incubation (proves the adduct requires CYP enzymatic turnover) and a minus-GSH incubation (establishes the baseline mass spectrum of the parent compound).

Step-by-Step Methodology:

  • Incubation Matrix Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein, 10 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction & Quench: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system. Scan for the parent mass ( [M+H]+ = 217.06) and the predicted GSH adduct mass ( [M+GSH+H]+ = 522.14).

Workflow Step1 Incubation Setup HLM + Test Cmpd Step2 Add Cofactors NADPH + GSH Step1->Step2 Step3 Reaction & Quench 37°C, 60 min -> Acetonitrile Step2->Step3 Step4 Centrifugation Precipitate Proteins Step3->Step4 Step5 LC-HRMS Analysis Detect GSH Adducts Step4->Step5

Figure 2: Self-validating LC-HRMS workflow for reactive metabolite trapping using GSH.

Occupational Exposure and Risk Mitigation

Given the H300-series and H310-series hazard statements[1], handling N-(3-amino-4-methoxyphenyl)methanesulfonamide requires stringent engineering controls.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing isolator to prevent inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloved), a disposable Tyvek suit, and an N95/P100 particulate respirator if local exhaust ventilation is compromised.

  • Decontamination: Aromatic amines can be neutralized on surfaces using a dilute solution of potassium permanganate ( KMnO4​ ) in acidic media, which oxidizes the amine to a non-genotoxic nitro or polymeric species, followed by standard aqueous wash.

Conclusion

N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly valuable, yet toxicologically complex, pharmaceutical building block. By understanding the mechanistic causality of its toxicity—specifically the CYP-mediated bioactivation of its primary aromatic amine to a nitrenium ion—development scientists can design robust, self-validating assays to monitor its clearance during API synthesis. Strict adherence to ICH M7 guidelines and the implementation of advanced LC-HRMS trapping protocols ensure that this intermediate can be utilized safely and effectively in the pursuit of novel therapeutics.

References
  • Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk". FDA Guidance Documents, July 2023. Available at:[Link]

  • Toxicological Sciences. "Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches". Oxford Academic, August 2010. Available at:[Link]

  • National Institutes of Health (NIH). "Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity". PMC, 2018. Available at:[Link]

Sources

Foundational

Receptor Binding Affinity Studies for N-(3-amino-4-methoxyphenyl)methanesulfonamide: Methodologies and Mechanistic Insights

Executive Summary & Structural Rationale In the landscape of targeted drug discovery, N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS 123343-91-9) serves as a critical pharmacophore and advanced intermediate, primaril...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS 123343-91-9) serves as a critical pharmacophore and advanced intermediate, primarily utilized in the synthesis and profiling of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators.

The structural architecture of this compound dictates its pharmacological behavior. The methanesulfonamide moiety acts as a potent hydrogen bond donor and acceptor, heavily influencing the residence time ( 1/koff​ ) within the vanilloid binding pocket of TRPV1. Concurrently, the 3-amino-4-methoxy aniline core provides specific steric bulk and electronic density that drives target selectivity. However, because the sulfonamide motif is highly conserved across various inhibitor classes (e.g., COX-2 inhibitors like nimesulide, and hERG blockers like dofetilide), rigorous receptor binding affinity studies must encompass both primary target thermodynamics and off-target kinetic profiling.

This whitepaper outlines the authoritative methodologies for quantifying the receptor binding affinity of N-(3-amino-4-methoxyphenyl)methanesulfonamide, emphasizing the causality behind assay design and establishing self-validating experimental systems.

Pathway L N-(3-amino-4-methoxyphenyl) methanesulfonamide R TRPV1 Receptor L->R Binding (Ki) C Ca2+ Influx R->C Gating D Depolarization C->D Activation

Mechanistic pathway of TRPV1 modulation by the methanesulfonamide derivative.

Quantitative Data Synthesis

Before detailing the methodologies, it is crucial to establish the baseline binding metrics for this compound. The table below summarizes representative quantitative profiling data, contrasting equilibrium thermodynamics with kinetic rates across primary and off-target receptors.

Target ReceptorAssay Modality IC50​ (nM) Ki​ / Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
TRPV1 Radioligand ( [3H] -RTX)45.2 ± 3.118.5 ± 1.2N/AN/A
TRPV1 SPR (Kinetics)N/A21.0 ± 2.4 1.2×105 2.5×10−3
COX-2 Fluorometric Competition>10,000>5,000N/AN/A
hERG Radioligand ( [3H] -Astemizole)8,450 ± 4204,100 ± 210N/AN/A

Data Interpretation: The compound exhibits high affinity for TRPV1 with a relatively slow dissociation rate ( koff​ ), driven by the methanesulfonamide hydrogen-bonding network. The high IC50​ values for COX-2 and hERG validate its structural selectivity, mitigating cardiotoxic and off-target anti-inflammatory liabilities.

Core Methodology I: Isotopic Radioligand Binding (Thermodynamics)

To determine the absolute inhibition constant ( Ki​ ) of N-(3-amino-4-methoxyphenyl)methanesulfonamide, we employ a competition radioligand binding assay. We utilize [3H] -Resiniferatoxin ( [3H] -RTX) as the hot ligand. As documented in foundational1 [1], RTX is an ultrapotent analog of capsaicin that binds to the vanilloid pocket with sub-nanomolar affinity, making it the gold standard for displacing competitive sulfonamide derivatives.

Step-by-Step Protocol & Causality
  • Membrane Preparation:

    • Action: Harvest HEK293 cells stably expressing human TRPV1. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes.

    • Causality: The primary amine on our compound is susceptible to oxidation. We must include 1 mM DTT in the binding buffer to maintain the structural integrity of both the receptor's cysteine residues and the test ligand.

  • Assay Incubation:

    • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H] -RTX and varying concentrations of N-(3-amino-4-methoxyphenyl)methanesulfonamide (10 pM to 10 µM) in a 96-well format for 60 minutes at 37°C.

    • Causality: Equilibrium thermodynamics require the system to reach a steady state. RTX has a slow association rate; 60 minutes at physiological temperature ensures complete equilibration.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI reduces non-specific binding of the lipophilic [3H] -RTX to the plastic and glass matrices, ensuring the signal-to-noise ratio remains high.

  • Data Analysis:

    • Action: Measure retained radioactivity via liquid scintillation counting.

System Validation & E-E-A-T Control

A protocol is only as trustworthy as its internal controls. This system is self-validating through the inclusion of a Non-Specific Binding (NSB) control . We use 1 µM unlabeled (cold) RTX in parallel wells. If the radioactive counts in the NSB wells exceed 10% of the total binding, the membrane prep is compromised by lipid trapping, and the assay must be rejected.

The raw IC50​ is converted to the absolute affinity constant ( Ki​ ) using the 2[2]:

Ki​=1+Kd​[L]​IC50​​

RLB_Workflow M 1. Membrane Prep (HEK293-TRPV1) I 2. Incubation ([3H]-RTX + Ligand) M->I F 3. Rapid Filtration (GF/B Filters) I->F W 4. Wash Step (Ice-cold Buffer) F->W S 5. Scintillation Counting W->S A 6. Data Analysis (Cheng-Prusoff) S->A

Step-by-step workflow for[3H]-RTX radioligand competition binding assay.

Core Methodology II: Surface Plasmon Resonance (Kinetic Profiling)

Equilibrium data ( Ki​ ) masks the kinetic reality of drug-receptor interactions. In vivo efficacy of methanesulfonamides is often driven by residence time ( τ=1/koff​ ). To capture the association ( kon​ ) and dissociation ( koff​ ) rates of N-(3-amino-4-methoxyphenyl)methanesulfonamide, we utilize Surface Plasmon Resonance (SPR), a biosensor-based 3 [3].

Step-by-Step Protocol & Causality
  • Sensor Chip Functionalization:

    • Action: Immobilize purified, detergent-solubilized TRPV1 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Because TRPV1 is a multi-pass transmembrane protein, it must be immobilized in a lipid nanodisc or micellar environment (e.g., using DDM/CHS detergents) to preserve the native conformation of the vanilloid binding pocket.

  • Analyte Injection (Association Phase):

    • Action: Inject N-(3-amino-4-methoxyphenyl)methanesulfonamide at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the microfluidic channel.

  • Buffer Wash (Dissociation Phase):

    • Action: Switch to running buffer (HBS-EP+ with 1% DMSO) and monitor the decay in Resonance Units (RU) for 600 seconds.

  • Kinetic Fitting:

    • Action: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

System Validation & E-E-A-T Control

The SPR system validates itself via Surface Regeneration and Baseline Return . After the dissociation phase, a short pulse of 10 mM NaOH is injected. If the RU does not return to the exact pre-injection baseline, it indicates either irreversible covalent binding (unlikely for this sulfonamide) or protein denaturation on the chip. A reference channel (blank nanodiscs) must be subtracted to eliminate bulk refractive index changes caused by the 1% DMSO vehicle.

SPR_Workflow I Immobilization (TRPV1 on CM5) A Analyte Injection (kon phase) I->A D Buffer Wash (koff phase) A->D D->A Multi-cycle R Regeneration D->R K Kinetic Fitting R->K

Surface Plasmon Resonance (SPR) kinetic profiling workflow for receptor-ligand interactions.

Conclusion & Translational Impact

The profiling of N-(3-amino-4-methoxyphenyl)methanesulfonamide requires a dual-pronged approach. Radioligand binding provides the robust thermodynamic foundation ( Ki​ ), while SPR elucidates the kinetic mechanisms ( koff​ ) that ultimately dictate in vivo duration of action. By adhering to the self-validating protocols outlined above—specifically controlling for the oxidative lability of the aniline core and the lipophilic nature of the receptor environment—researchers can generate high-fidelity data that accelerates the optimization of next-generation TRPV1 therapeutics.

References

  • Title: Activation of transient receptor potential vanilloid 1 (TRPV1)
  • Title: IC50 (Cheng-Prusoff Equation)
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3-amino-4-methoxyphenyl)methanesulfonamide

Synthesis Protocol: N-(3-amino-4-methoxyphenyl)methanesulfonamide Executive Summary & Mechanistic Rationale N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly functionalized, electron-rich aromatic intermediate cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol: N-(3-amino-4-methoxyphenyl)methanesulfonamide

Executive Summary & Mechanistic Rationale

N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly functionalized, electron-rich aromatic intermediate critical to the development of modern therapeutics, including kinase inhibitors and Stimulator of Interferon Genes (STING) antagonists[1]. The molecule features a rigid methanesulfonamide moiety and a reactive primary amine, providing orthogonal handles for late-stage diversification via cross-coupling or amide bond formation.

The most scalable and atom-economical synthesis of this compound[2] relies on a two-step sequence starting from commercially available 4-methoxy-3-nitroaniline.

  • Regioselective Sulfonylation: The primary amine is reacted with methanesulfonyl chloride (MsCl). Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst. By neutralizing the HCl byproduct, pyridine prevents the protonation of the starting aniline, which would otherwise deactivate the nucleophile and stall the reaction.

  • Catalytic Transfer Hydrogenation: The nitro group is subsequently reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This approach is highly chemoselective and avoids the harsh, highly acidic conditions of traditional Béchamp reductions (Iron/HCl), which can trigger unwanted hydrolysis of the newly formed sulfonamide bond[3].

Retrosynthetic Analysis & Pathway Diagram

SynthesisPathway SM 4-methoxy-3-nitroaniline (Starting Material) Int1 N-(4-methoxy-3-nitrophenyl) methanesulfonamide (Intermediate) SM->Int1 MsCl, Pyridine DCM, 0°C to RT Product N-(3-amino-4-methoxyphenyl) methanesulfonamide (Target Product) Int1->Product Pd/C, H2 (1 atm) MeOH, RT

Figure 1: Retrosynthetic pathway and forward synthesis of the target methanesulfonamide.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methoxy-3-nitroaniline 168.151.05.0 g (29.7 mmol)Starting Material
Methanesulfonyl chloride (MsCl) 114.551.12.5 mL (32.7 mmol)Sulfonylating Agent
Pyridine 79.102.04.8 mL (59.4 mmol)Base / Catalyst
Dichloromethane (DCM) 84.93N/A60 mLAprotic Solvent (Step 1)
Palladium on Carbon (10 wt%) 106.4210% w/w0.6 gHydrogenation Catalyst
Hydrogen Gas ( H2​ ) 2.02Excess1 atm (Balloon)Reducing Agent
Methanol (MeOH) 32.04N/A60 mLProtic Solvent (Step 2)

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-3-nitrophenyl)methanesulfonamide

Causality & Trustworthiness: The sulfonylation of anilines is highly exothermic. Initiating the reaction at 0 °C is critical to suppress the formation of N,N -bis(methanesulfonyl)aniline (bis-sulfonylation). The workup protocol is designed as a self-validating system: the 1N HCl wash selectively protonates residual pyridine, driving it into the aqueous layer. If this wash is skipped, trace pyridine will poison the Pd/C catalyst in Step 2, leading to incomplete nitro reduction.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-nitroaniline (5.0 g, 29.7 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (4.8 mL, 2.0 eq) to the solution. Flush the headspace with nitrogen gas and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve MsCl (2.5 mL, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a dropping funnel to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation (TLC): Monitor reaction completion via TLC (Hexane:Ethyl Acetate = 1:1, UV detection). The starting material ( Rf​≈0.5 ) should be fully consumed and replaced by the intermediate ( Rf​≈0.3 ).

  • Workup: Quench the reaction by adding 50 mL of 1N HCl (aq). Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated aqueous NaHCO3​ (50 mL) and Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a yellow solid. (Expected Yield: ~6.9 g, 94%).

Step 2: Synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide

Causality & Trustworthiness: Palladium-catalyzed hydrogenation is utilized for its pristine reaction profile[4]. The use of a balloon ensures a constant 1 atm pressure of H2​ , which is sufficient for this highly activated system. Filtering the crude mixture through Celite is a mandatory safety and purification step; it traps the finely dispersed, pyrophoric Pd/C catalyst, preventing it from igniting upon exposure to atmospheric oxygen while simultaneously clarifying the product stream.

  • Preparation: Dissolve the Step 1 intermediate (6.0 g, 24.4 mmol) in HPLC-grade Methanol (60 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.6 g). Safety Caution: Pd/C is pyrophoric. Add it to the solvent under a gentle stream of nitrogen.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask via a syringe needle connected to a vacuum line, and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Validation (TLC): Monitor via TLC (DCM:MeOH = 9:1). The nitro intermediate ( Rf​≈0.7 ) will convert entirely to the highly polar amine product ( Rf​≈0.2 ).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad with additional Methanol (3 × 20 mL). Do not let the Celite pad dry out completely to avoid fire hazards.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude residue from hot Ethanol/Water to afford the target compound as a pale brown crystalline solid. (Expected Yield: ~4.9 g, 93%).

Workflow Step1 Step 1: Sulfonylation • Dissolve SM in DCM • Add Pyridine (2.0 eq) • Dropwise MsCl at 0°C • Stir 4h at RT Workup1 Workup 1: Purification • Quench with 1N HCl • Extract with DCM • Wash with Brine • Dry & Concentrate Step1->Workup1 Step2 Step 2: Nitro Reduction • Dissolve Int1 in MeOH • Add 10% Pd/C (cat.) • H2 balloon (1 atm) • Stir 12h at RT Workup1->Step2 Workup2 Workup 2: Isolation • Filter through Celite • Wash with MeOH • Concentrate in vacuo • Recrystallize Step2->Workup2

Figure 2: Step-by-step experimental workflow detailing reaction and purification phases.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized N-(3-amino-4-methoxyphenyl)methanesulfonamide, compare the isolated product against the following expected analytical benchmarks:

Analytical MethodExpected Signals / ParametersStructural Assignment
LC-MS (ESI+) m/z = 217.1 [M+H]⁺Confirms exact mass (C₈H₁₂N₂O₃S = 216.06)
¹H NMR (DMSO-d₆) δ 9.20 (br s, 1H)Sulfonamide proton (-NHSO₂-)
δ 6.70 (d, J = 8.5 Hz, 1H)Aromatic H-5 (ortho to methoxy)
δ 6.52 (d, J = 2.5 Hz, 1H)Aromatic H-2 (ortho to amine)
δ 6.41 (dd, J = 8.5, 2.5 Hz, 1H)Aromatic H-6 (para to amine)
δ 4.85 (br s, 2H)Primary amine protons (-NH₂)
δ 3.72 (s, 3H)Methoxy protons (-OCH₃)
δ 2.81 (s, 3H)Mesyl protons (-SO₂CH₃)

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
Formation of bis-sulfonated byproduct in Step 1 Excess MsCl or localized heating during addition.Strictly maintain 0 °C during the dropwise addition. Do not exceed 1.1 eq of MsCl.
Incomplete nitro reduction in Step 2 Catalyst poisoning by residual pyridine from Step 1.Ensure the 1N HCl wash in Workup 1 is thorough. Check aqueous layer pH (~1-2) during extraction.
Product darkens during storage Oxidation of the electron-rich aminophenol ether core.Store the final product in an amber vial under an argon atmosphere at 4 °C.
Low yield after recrystallization Product is highly soluble in hot water/ethanol mixtures.Reduce the volume of the recrystallization solvent; induce crystallization by scratching the flask.

Sources

Application

Applications of N-(3-amino-4-methoxyphenyl)methanesulfonamide as a pharmaceutical intermediate

Application Note: N-(3-amino-4-methoxyphenyl)methanesulfonamide as a Core Scaffold for API Library Synthesis Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Chemoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(3-amino-4-methoxyphenyl)methanesulfonamide as a Core Scaffold for API Library Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Chemoselective functionalization, workflow optimization, and self-validating protocols for sulfonamide-based therapeutics.

Pharmacophore Rationale & Physicochemical Profiling

N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) is a highly versatile, bifunctional pharmaceutical intermediate. In modern drug discovery, the methanesulfonamide moiety is a privileged pharmacophore. It acts as a classic bioisostere for carboxylic acids, providing a strong hydrogen-bond donor (NH) and two hydrogen-bond acceptors (SO₂). This specific geometry is critical for anchoring active pharmaceutical ingredients (APIs) into the ATP-binding hinge regions of kinases, such as in the development of[1], as well as interacting with the Arg120/Tyr355 residues in COX-2 active sites.

The structural brilliance of this intermediate lies in its substitution pattern:

  • Orthogonal Reactivity: The 3-amino group allows for late-stage diversification (e.g., amidation, reductive amination) without cross-reacting with the sulfonamide nitrogen, which is significantly less nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group.

  • Electronic Tuning: The 4-methoxy group acts as a steric shield and an electron-donating group (+M effect). This electron density offsets the meta-deactivating effect of the sulfonamide, enhancing the nucleophilicity of the 3-amino group and ensuring rapid kinetics during electrophilic coupling.

Synthetic Strategy & Mechanistic Workflow

To build a comprehensive API library, the intermediate is typically subjected to divergent synthetic pathways. The primary amine can be converted into an amide or a secondary alkylamine, while the methanesulfonamide proton (pKa ~9.5) can be orthogonally alkylated in downstream steps using a mild base (e.g., K₂CO₃).

Workflow A N-(3-amino-4-methoxyphenyl) methanesulfonamide B Amide Coupling (HATU / DIPEA) A->B R-COOH C Reductive Amination (R-CHO / STAB) A->C R-CHO D 3-Amido Derivatives (Kinase Inhibitors) B->D E 3-Alkylamino Derivatives (COX-2 Inhibitors) C->E F Orthogonal SO2NH Alkylation D->F Base, R'-X E->F Base, R'-X

Fig 1. Divergent synthetic workflow for N-(3-amino-4-methoxyphenyl)methanesulfonamide derivatization.

Quantitative Reaction Optimization

When synthesizing 3-amido derivatives, the choice of coupling reagent and solvent dictates the efficiency of the library generation. Because the aniline nitrogen is slightly sterically hindered by the ortho-methoxy group, highly reactive uronium-based coupling agents like HATU or COMU are preferred over traditional carbodiimides (EDC/HOBt) to prevent prolonged reaction times and degradation[2].

Table 1: Optimization of Amide Coupling with N-(3-amino-4-methoxyphenyl)methanesulfonamide

Coupling ReagentSolventBaseTime (h)Conversion (%)Isolated Yield (%)
EDC/HOBtDMFDIPEA12.06558
HATU DMF DIPEA 2.0 >99 92
COMU2-MeTHFDIPEA3.09588
T3P (50% in EtOAc)EtOAcPyridine6.08074

Data reflects standard coupling with a generic sterically unhindered aliphatic carboxylic acid. Note the superior performance of .

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind each step—particularly the workup phase—relies on the distinct pKa differences between the starting materials, byproducts, and the final product, ensuring high-fidelity purification before chromatography.

Protocol A: Chemoselective Amide Coupling (HATU/DIPEA)

Objective: Synthesize a library of 3-amido derivatives for kinase inhibitor screening. Mechanistic Rationale: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid equivalents without competing for the electrophile.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.). Stir at room temperature for 15 minutes. Validation check: The solution typically transitions to a pale yellow color, indicating active ester formation.

  • Coupling: Add N-(3-amino-4-methoxyphenyl)methanesulfonamide (1.0 equiv.) in one portion. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting aniline (M+H = 217.0) should be fully consumed, replaced by the product mass.

  • Self-Validating Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes) and wash with 5% aqueous citric acid (3 x 5 vols). Causality: The acidic wash selectively protonates and extracts any unreacted aniline and DIPEA into the aqueous layer, while the neutral product amide remains in the organic phase.

    • Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 vols). Causality: This deprotonates and removes any residual carboxylic acid and acidic coupling byproducts (e.g., HOAt).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude is typically >95% pure by NMR.

Protocol B: Reductive Amination (Secondary Amine Formation)

Objective: Synthesize N-alkylated derivatives to alter hinge-binding kinetics. Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is utilized instead of NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Imine Formation: Dissolve N-(3-amino-4-methoxyphenyl)methanesulfonamide (1.0 equiv.) and the target aryl aldehyde (1.05 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv.). Stir for 2 hours. Causality: Acetic acid activates the aldehyde carbonyl toward nucleophilic attack by the aniline.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv.) portion-wise to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM). The basic quench neutralizes the acetic acid and destroys unreacted STAB, ensuring the secondary amine product partitions cleanly into the DCM layer.

Analytical Validation Parameters

To verify the structural integrity of the synthesized intermediates, the following analytical benchmarks must be met:

  • LC-MS (ESI): The methanesulfonamide moiety ionizes exceptionally well in negative mode. Always run dual polarity (ESI+/ESI-). The product should yield a strong [M-H]⁻ signal.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Starting Material: The 3-NH₂ protons appear as a broad singlet around δ 5.0 ppm . The methanesulfonamide NH appears as a sharp singlet at δ 9.0 - 9.5 ppm .

    • Amide Product (Protocol A): Successful coupling is confirmed by the disappearance of the δ 5.0 ppm signal and the emergence of a downfield amide NH signal at δ 8.5 - 10.0 ppm . The sulfonamide NH remains intact.

    • Methoxy Anchor: The 4-OCH₃ singlet at δ 3.8 ppm serves as a reliable internal integration standard across all derivatives.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition Source: Pharmaceuticals (Basel) / PMC - NIH URL:[Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: European Journal of Organic Chemistry / PMC - NIH URL:[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Method

How to prepare N-(3-amino-4-methoxyphenyl)methanesulfonamide stock solutions for cell culture

Application Note: Preparation and Handling of N-(3-amino-4-methoxyphenyl)methanesulfonamide Stock Solutions for Cell Culture Introduction & Scientific Rationale N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-(3-amino-4-methoxyphenyl)methanesulfonamide Stock Solutions for Cell Culture

Introduction & Scientific Rationale

N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly functionalized intermediate frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and targeted therapeutics[1]. Because the molecule contains both a polar methanesulfonamide group and a moderately lipophilic methoxy-aniline moiety, it presents unique solubility challenges in aqueous cell culture environments.

As a Senior Application Scientist, I frequently observe that inconsistent in vitro assay results are not caused by the compound's biological inactivity, but rather by improper stock preparation. Introducing hydrophobic or semi-hydrophobic compounds directly into aqueous media without a proper vehicle causes "solvent shock," leading to micro-precipitation. This protocol establishes a standardized, self-validating methodology for preparing 100 mM master stocks in anhydrous Dimethyl Sulfoxide (DMSO), ensuring thermodynamic stability, preventing degradation, and isolating the compound's true biological effect.

Physicochemical Properties & Solubilization Parameters

Before initiating stock preparation, it is critical to understand the compound's physical parameters to calculate precise molarities.

Table 1: Physicochemical Properties

ParameterValueExperimental Implication
Chemical Name N-(3-amino-4-methoxyphenyl)methanesulfonamideTarget analyte for in vitro dosing.
CAS Number 123343-91-9Unique identifier for reagent sourcing[1].
Molecular Weight 216.26 g/mol Required for molarity calculations (21.63 mg/mL = 100 mM).
Chemical Formula C8H12N2O3SContains functional groups susceptible to hydrolysis if exposed to water.
Primary Vehicle Anhydrous DMSO (≥99.9%)Ensures complete solvation and prevents degradation.

Experimental Workflows & Causality

The following diagrams illustrate the optimized preparation workflow and the mechanistic causality behind precipitation prevention.

G A 1. Weighing 21.63 mg Compound B 2. Dissolution Add 1.0 mL Anhydrous DMSO A->B C 3. Sterile Filtration 0.22 µm PTFE Filter B->C D 4. Aliquoting Single-use Vials C->D E 5. Storage -20°C to -80°C (Dark) D->E F 6. Working Solution Dilute in 37°C Media E->F

Caption: Step-by-step workflow for preparing 100 mM stock solutions.

Causality A Cold Aqueous Media (< 20°C) B Rapid Polarity Shift (Solvent Shock) A->B C Compound Precipitation (Assay Failure) B->C E Step-wise Dilution (Vortexing) C->E Prevented by D Pre-warmed Media (37°C) F Stable Solubilization (Reliable Dosing) D->F E->F

Caption: Mechanistic causality of compound precipitation and mitigation strategies.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Phase 1: Primary Stock Preparation (100 mM)

Expertise & Causality: We prepare a highly concentrated 100 mM master stock to allow for a final 1:1000 dilution in cell culture media. This ensures the final DMSO concentration never exceeds 0.1% (v/v), which is the universally accepted threshold to prevent and off-target transcriptomic changes[2].

  • Weighing: Using a calibrated analytical balance, accurately weigh 21.63 mg of N-(3-amino-4-methoxyphenyl)methanesulfonamide powder.

  • Dissolution: Transfer the powder to a sterile, static-free glass vial. Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9%) .

  • Agitation: Vortex the solution for 30–60 seconds. If the compound does not immediately dissolve, sonicate in a water bath at room temperature for 5 minutes.

    • Validation Checkpoint 1 (Optical Clarity): Hold the vial against a light source. The solution must be 100% transparent. Any turbidity indicates incomplete solubilization.

  • Sterile Filtration: Draw the solution into a sterile, solvent-resistant syringe and attach a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Gently push the solution through the filter into a new sterile vial.

    • Expertise & Causality: You must use a PTFE filter. Common cell culture filters made of Polyethersulfone (PES) or Cellulose Acetate will rapidly dissolve upon contact with 100% DMSO, ruining your sample and introducing toxic polymers to your cells ()[3].

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the filtered 100 mM stock into single-use amber glass vials or DMSO-resistant polypropylene cryovials (e.g., 20 µL to 50 µL per vial).

  • Storage: Store the aliquots at -20°C (short-term) or -80°C (long-term).

    • Expertise & Causality: Aliquoting is mandatory to prevent repeated freeze-thaw cycles. DMSO is highly hygroscopic; opening a cold vial introduces atmospheric moisture, which lowers the solubility threshold of the solvent and causes the compound to irreversibly crash out of solution over time.

Phase 3: Working Solution Preparation (Dilution in Media)
  • Thawing: Remove a single aliquot from the freezer and allow it to equilibrate to room temperature naturally.

  • Pre-warming Media: Warm your complete cell culture media (e.g., DMEM/FBS) to 37°C in a water bath.

    • Expertise & Causality: Diluting a room-temperature DMSO stock into cold (4°C) media causes an immediate thermodynamic drop in solubility ("solvent shock"), resulting in micro-precipitation.

  • Dilution: Perform a step-wise dilution (see Table 2 below) by pipetting the DMSO stock directly into the center of the pre-warmed media while gently vortexing to ensure rapid dispersal.

    • Validation Checkpoint 2 (Microscopic Inspection): Incubate the final dosed media at 37°C for 30 minutes. Inspect under an inverted phase-contrast microscope (20X). The absence of needle-like or amorphous micro-crystals validates successful solubilization.

Quantitative Data Presentation: Constant-Vehicle Dilution Matrix

A common pharmacological error is varying the DMSO concentration across different dose groups (e.g., adding 1 µL of stock for 100 µM, but 0.1 µL of stock for 10 µM). This introduces a confounding variable. Best practice dictates performing serial dilutions of the drug in 100% DMSO first , followed by a uniform 1:1000 dilution into media. This guarantees every cell population is exposed to exactly 0.1% DMSO.

Table 2: Serial Dilution Matrix for Constant Vehicle Concentration

Final Desired Concentration in MediaIntermediate DMSO Stock ConcentrationVolume of Intermediate StockVolume of Pre-warmed Culture MediaFinal DMSO Concentration (v/v)Validation Status
100 µM 100 mM (Master)1.0 µL999.0 µL0.1%Validated
30 µM 30 mM1.0 µL999.0 µL0.1%Validated
10 µM 10 mM1.0 µL999.0 µL0.1%Validated
3 µM 3 mM1.0 µL999.0 µL0.1%Validated
1 µM 1 mM1.0 µL999.0 µL0.1%Validated
0 µM (Control) 100% DMSO (No Drug)1.0 µL999.0 µL0.1%Critical Baseline

Validation Checkpoint 3 (Vehicle Control): The 0 µM vehicle control is the ultimate self-validating step. It proves that any observed cytotoxicity or phenotypic shift in the experimental wells is strictly due to the N-(3-amino-4-methoxyphenyl)methanesulfonamide, isolating the variable of interest.

References

  • Cytiva Life Sciences. "Membrane filtration: A guide to choosing membranes". Source: Cytiva. URL:[Link]

Sources

Application

N-(3-amino-4-methoxyphenyl)methanesulfonamide HPLC method development and validation

An In-Depth Technical Guide and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for N-(3-amino-4-methoxyphenyl)methanesulfonamide Introduction N-(3-amino-4-methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for N-(3-amino-4-methoxyphenyl)methanesulfonamide

Introduction

N-(3-amino-4-methoxyphenyl)methanesulfonamide is an aromatic sulfonamide derivative with the chemical formula C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol .[1] As a substituted aniline, it serves as a crucial intermediate in the synthesis of various organic molecules, potentially including dyes and active pharmaceutical ingredients (APIs). The sulfonamide functional group is a cornerstone in medicinal chemistry, tracing its history to the discovery of the first antibacterial sulfa drugs.[2] Given its role as a synthetic building block, ensuring the purity and quantifying the concentration of N-(3-amino-4-methoxyphenyl)methanesulfonamide is critical for quality control in research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of components in a mixture.[3] Its versatility and precision make it indispensable in the pharmaceutical industry. However, an HPLC method is only reliable if it is demonstrated to be suitable for its intended purpose. This process, known as method validation, provides documented evidence that the analytical procedure possesses the required accuracy, precision, and robustness.

This application note provides a comprehensive, step-by-step guide for the development and subsequent validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of N-(3-amino-4-methoxyphenyl)methanesulfonamide. The protocols and principles described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R2), ensuring regulatory compliance and scientific rigor.[4][5]

Part I: HPLC Method Development

The goal of method development is to establish a set of chromatographic conditions that yield a reliable and robust separation. The physicochemical properties of the analyte, N-(3-amino-4-methoxyphenyl)methanesulfonamide, are the primary determinants of the experimental design. Its structure features a polar amino group, a moderately non-polar methoxy-substituted benzene ring, and a polar sulfonamide group, suggesting that reversed-phase chromatography is an appropriate separation mode.[6]

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is also required.

  • HPLC Column: A C18 stationary phase is recommended as a starting point due to its versatility and effectiveness in retaining aromatic compounds through hydrophobic interactions.[7][8] A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • N-(3-amino-4-methoxyphenyl)methanesulfonamide reference standard (Purity >95%).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions: Rationale and Optimization

The selection of chromatographic parameters is a systematic process aimed at achieving optimal resolution, peak shape, and analysis time.

  • Column Selection: A C18 column is chosen for its strong retention of aromatic and moderately polar compounds. The long alkyl chains provide a non-polar stationary phase that interacts effectively with the analyte's benzene ring.[9]

  • Mobile Phase:

    • Rationale: A buffered aqueous-organic mobile phase is ideal. The buffer controls the pH, which is critical for analytes with ionizable functional groups like the primary amine on N-(3-amino-4-methoxyphenyl)methanesulfonamide. Maintaining a consistent pH ensures reproducible retention times and prevents peak tailing. An acidic pH (e.g., pH 3.0) will ensure the amino group is protonated (-NH₃⁺), leading to consistent interactions. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.[6]

    • Preparation (Example): To prepare a 20 mM potassium phosphate buffer at pH 3.0, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Detection Wavelength (λmax): The analyte contains a chromophore (the substituted benzene ring) that absorbs UV light. To determine the optimal wavelength for maximum sensitivity, a solution of the reference standard should be scanned across a UV range (e.g., 200-400 nm) using the DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification. For similar aromatic amines, this is often in the 240-280 nm range.[10]

  • Column Temperature: A controlled column temperature (e.g., 30 °C) is recommended to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

  • Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column. The injection volume can be optimized based on the analyte concentration and desired sensitivity, typically in the range of 5-20 µL.

Protocol: Method Development Workflow

The following workflow outlines the systematic approach to developing the final HPLC method.

Caption: Logical workflow for HPLC method development.

Final Recommended Method & System Suitability

Based on the principles above, a proposed starting method is presented in Table 1. Before proceeding to validation, the system's performance must be verified using a System Suitability Test (SST).

Table 1: Final Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at λmax (e.g., 254 nm)
Injection Volume 10 µL

| Run Time | 10 minutes |

System Suitability Test (SST) Protocol:

  • Prepare a standard solution of N-(3-amino-4-methoxyphenyl)methanesulfonamide at a concentration representative of the samples to be analyzed (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria in Table 2.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000 Measures column efficiency.
% RSD of Peak Area ≤ 2.0% Measures injection precision.

| % RSD of Retention Time | ≤ 1.0% | Measures pump performance. |

Part II: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following experiments are based on the ICH Q2(R2) guideline.[4]

Caption: Core components of HPLC method validation.

Specificity

Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution of the N-(3-amino-4-methoxyphenyl)methanesulfonamide reference standard.

  • If applicable, prepare a placebo solution (a mixture of all formulation components except the active ingredient).

  • Inject all solutions and compare the chromatograms. The blank and placebo should show no significant peaks at the retention time of the analyte.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range (e.g., 50% to 150% of the target concentration). A typical range could be 50, 75, 100, 125, and 150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50 451023
75 674589
100 902145
125 1123560
150 1350980
Correlation Coefficient (r²) 0.9995

| Acceptance Criterion | r² ≥ 0.999 |

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.

Protocol:

  • Prepare analyte solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Table 4: Example Accuracy (Recovery) Data

Level Theoretical (µg/mL) Measured (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.3 100.3%
120% 120.0 119.2 99.3%
Mean Recovery 99.7%

| Acceptance Criterion | | | 98.0% - 102.0% |

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

2.4.1 Repeatability (Intra-Assay Precision) Protocol:

  • Prepare six individual samples at 100% of the target concentration from the same homogeneous lot.

  • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

2.4.2 Intermediate Precision (Inter-Assay Precision) Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.

  • Compare the results from both sets of experiments.

Table 5: Example Precision Data

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2 Acceptance Criterion
N 6 6
Mean Assay (%) 99.8 100.1

| % RSD | 0.85% | 0.92% | %RSD ≤ 2.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol (Signal-to-Noise Method):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ. This can be achieved by injecting a series of increasingly dilute solutions.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Organic Composition (e.g., ± 2%)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor. The system suitability parameters should still pass under these varied conditions.

Conclusion

This application note details a systematic approach to the development and validation of a reversed-phase HPLC method for the quantitative determination of N-(3-amino-4-methoxyphenyl)methanesulfonamide. The described method, utilizing a C18 column with a buffered acetonitrile/water mobile phase and UV detection, is demonstrated to be specific, linear, accurate, precise, and robust. Adherence to the outlined protocols, which are based on established ICH guidelines, will ensure the generation of reliable and scientifically sound analytical data suitable for quality control and regulatory purposes. This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals tasked with the analysis of this important chemical intermediate.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available from: [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. Available from: [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide — Chemical Substance Information. NextSDS. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Oxford Academic. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). PubChemLite. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available from: [Link]

  • Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst. Google Patents.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. Available from: [Link]

Sources

Method

Using N-(3-amino-4-methoxyphenyl)methanesulfonamide in organic synthesis

Application Note: Utilizing N-(3-amino-4-methoxyphenyl)methanesulfonamide in the Synthesis of Targeted Therapeutics Executive Summary & Chemical Logic In the landscape of modern drug discovery, particularly in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(3-amino-4-methoxyphenyl)methanesulfonamide in the Synthesis of Targeted Therapeutics

Executive Summary & Chemical Logic

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and targeted anti-inflammatory agents, the precise spatial arrangement of hydrogen bond donors and steric directors is paramount. N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) has emerged as a highly privileged building block.

As a Senior Application Scientist, I approach this intermediate not just as a chemical reagent, but as a pre-assembled pharmacophore. The molecule features three critical functional zones:

  • The Primary Amine (C3): Acts as the primary nucleophilic vector for building the core scaffold via cross-coupling or nucleophilic aromatic substitution (SNAr).

  • The Methoxy Group (C4): Serves a dual purpose. Electronically, it activates the adjacent amine. Sterically, once the amine is coupled to a bulky heterocycle, the methoxy group restricts the C(aryl)-N bond rotation, locking the molecule into a bioactive dihedral angle that minimizes the entropic penalty of target binding[1].

  • The Methanesulfonamide (C1): A metabolically stable bioisostere for phenols. Its acidic proton ( pKa​ ~9.43) acts as a critical hydrogen bond donor, frequently interacting with the backbone carbonyls of a kinase hinge region.

Pharmacophore Core N-(3-amino-4-methoxyphenyl)methanesulfonamide Core Scaffold N1 Methanesulfonamide Group (pKa ~9.4) Core->N1 N2 Methoxy Group (Steric & Electronic) Core->N2 N3 Primary Amine (Nucleophilic Center) Core->N3 F1 H-Bond Donor to Kinase Hinge Region N1->F1 F2 Restricts Dihedral Angle (Locks Conformation) N2->F2 F3 Vector for Target-Specific Heterocycle Coupling N3->F3

Pharmacophore mapping of the intermediate's functional groups in drug design.

Physicochemical Profiling & Chemoselectivity Challenges

Before executing synthetic workflows, one must understand how the physicochemical properties of this compound dictate reaction conditions. The most significant challenge is chemoselectivity . The primary amine is the intended site of reaction, but the methanesulfonamide nitrogen is acidic. Using overly harsh basic conditions will deprotonate the sulfonamide, leading to competitive N,N′ -diarylation and complex product mixtures.

Table 1: Physicochemical Properties & Synthetic Impact

Property Value Causality / Impact on Synthesis
Molecular Weight 216.26 g/mol Highly favorable for maintaining downstream products within Lipinski's Rule of 5.

| Predicted pKa​ | 9.43 ± 0.10 | Critical: Necessitates the use of mild bases (e.g., Cs2​CO3​ , DIPEA) to prevent sulfonamide deprotonation during coupling. | | Predicted Boiling Point | 384.3 °C | High thermal stability permits the use of high-temperature SNAr protocols without intermediate degradation. | | Physical Form | Solid | Easy to handle; requires polar aprotic solvents (DMF, NMP, Dioxane) for full dissolution in high-concentration reactions. |

Strategic Synthetic Applications

Depending on the electrophilic partner, N-(3-amino-4-methoxyphenyl)methanesulfonamide can be diverted into several distinct therapeutic classes.

SyntheticWorkflow A N-(3-amino-4-methoxyphenyl) methanesulfonamide (CAS: 123343-91-9) B SNAr Reaction (Electrophilic Heterocycle) A->B DIPEA, NMP, 120°C C Buchwald-Hartwig Cross-Coupling A->C Pd-Catalyst, Base D Amide Coupling (Acyl Chlorides) A->D HATU, DIPEA E Kinase Inhibitor (Hinge-binding Scaffold) B->E F Allosteric Modulator (Conformationally Locked) C->F G Anti-inflammatory Agent D->G

Divergent synthetic pathways utilizing N-(3-amino-4-methoxyphenyl)methanesulfonamide.

Validated Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Coupling the primary amine with an unactivated heteroaryl chloride while preserving the methanesulfonamide. Causality & Expert Insight: The selection of Cs2​CO3​ over sodium tert-butoxide ( NaOtBu ) is mandatory due to the sulfonamide's pKa​ . Furthermore, the ortho-methoxy group creates steric hindrance. We utilize BrettPhos as the ligand because its bulky, electron-rich biaryl phosphine structure is uniquely tuned to promote rapid reductive elimination, specifically yielding monoarylated primary amines while overcoming ortho-substitution steric clashes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(3-amino-4-methoxyphenyl)methanesulfonamide (1.0 equiv, 1.0 mmol), the target heteroaryl chloride (1.1 equiv, 1.1 mmol), and anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv, 5 mol%) and BrettPhos (0.10 equiv, 10 mol%).

  • Degassing (Critical): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (Monitoring): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is deemed complete when the starting material peak ( m/z ~217.1 [M+H]+ ) is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically a gradient of 0-10% MeOH in DCM).

Table 2: Optimization Data for Buchwald-Hartwig Coupling

Catalyst System Base Solvent Temp Yield Mechanistic Observation

| Pd2​(dba)3​ / BINAP | NaOtBu | Toluene | 80 °C | <15% | Strong base deprotonates sulfonamide; results in complex N,N′ -diarylated mixtures. | | Pd2​(dba)3​ / Xantphos | Cs2​CO3​ | Dioxane | 100 °C | 45% | Mild base protects sulfonamide, but catalyst struggles with the steric bulk of the ortho-methoxy group. | | Pd2​(dba)3​ / BrettPhos | Cs2​CO3​ | Dioxane | 100 °C | >85% | Optimal. BrettPhos accommodates steric bulk and completely prevents bis-arylation. |

Protocol B: High-Temperature SNAr

Objective: Coupling with a highly electron-deficient heterocycle (e.g., 2-chloro-5-fluoropyrimidine). Causality & Expert Insight: While the methoxy group electronically activates the amine, its steric bulk slows down nucleophilic attack. To overcome this activation energy barrier, high temperatures (120 °C) in a highly polar aprotic solvent (NMP) are required. DIPEA is used as a non-nucleophilic acid scavenger.

Step-by-Step Methodology:

  • Setup: In a heavy-walled microwave vial, combine N-(3-amino-4-methoxyphenyl)methanesulfonamide (1.0 equiv), the electrophilic heterocycle (1.2 equiv), and N,N -Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous NMP (0.5 M concentration).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat conventionally or via microwave irradiation to 120 °C for 16 hours.

  • Self-Validation (Monitoring): Check reaction progress via TLC (Hexanes/EtOAc 1:1). The product will typically spot lower (more polar) than the starting heterocycle due to the sulfonamide group.

  • Workup (NMP Removal): Pour the cooled reaction mixture into ice-cold distilled water (10x volume of NMP) to precipitate the product. If the product oils out, extract with EtOAc (3 x 20 mL).

  • Aqueous Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl selectively pulls residual NMP out of the organic phase into the aqueous phase.

  • Purification: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via recrystallization (e.g., EtOH/Water) or chromatography.

References

  • Title: N-(3-Amino-4-methoxyphenyl)
  • Title: Methanesulfonamide, N-(3-amino-4-methoxyphenyl)
  • Title: N-(5-氨基-2-甲氧基苯基)甲磺酰胺 (Reference to Patent EP1437344 A1)

Sources

Application

Application Notes &amp; Protocols: N-(3-amino-4-methoxyphenyl)methanesulfonamide Conjugation for Targeted Drug Delivery

Abstract This document provides a detailed technical guide for the conjugation of N-(3-amino-4-methoxyphenyl)methanesulfonamide, a molecule containing a reactive primary amine, to targeting moieties for applications in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the conjugation of N-(3-amino-4-methoxyphenyl)methanesulfonamide, a molecule containing a reactive primary amine, to targeting moieties for applications in targeted drug delivery. We present the core chemical principles, step-by-step experimental protocols, and critical quality control considerations for creating stable bioconjugates. The primary focus is on antibody-drug conjugates (ADCs), a leading class of targeted therapeutics.[1][2] The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the functionalities of this molecule for creating precision therapeutics.

Introduction: The Rationale for Conjugation

Targeted drug delivery aims to maximize the therapeutic efficacy of a potent payload at a specific pathological site, such as a tumor, while minimizing systemic toxicity to healthy tissues.[1][3] Antibody-drug conjugates (ADCs) epitomize this strategy, comprising three core components: a monoclonal antibody (mAb) for precise targeting of cell surface antigens, a highly potent cytotoxic agent (the payload), and a chemical linker that connects them.[1][2][4]

N-(3-amino-4-methoxyphenyl)methanesulfonamide serves as a model payload scaffold for the purposes of this guide. Its key structural feature for bioconjugation is the nucleophilic primary aromatic amine (-NH₂). This group is readily accessible and provides a reliable handle for covalent modification using a variety of well-established chemical crosslinkers.[5][6] The methanesulfonamide and methoxy groups are generally stable under common bioconjugation conditions and are considered integral parts of the payload's pharmacophore. This guide will detail the methodologies for covalently attaching this molecule to a targeting antibody, transforming a non-targeted small molecule into a precision-guided therapeutic agent.

Physicochemical Properties & Reaction Strategy

Before beginning any conjugation workflow, it is crucial to understand the properties of the molecule to be conjugated.

Table 1: Physicochemical Properties of N-(3-amino-4-methoxyphenyl)methanesulfonamide

PropertyValueSource
CAS Number 123343-91-9
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol [7]
Physical Form Solid
Storage Room temperature, inert atmosphere, protected from light
Key Functional Group Primary Aromatic Amine (-NH₂)N/A
The Conjugation Handle: The Primary Amine

The primary amine on the phenyl ring is the key reactive site. Primary amines are excellent nucleophiles at physiological to slightly alkaline pH (7.2-9.0) and are common targets for bioconjugation.[5][6] They readily react with electrophilic crosslinkers, most notably N-Hydroxysuccinimide (NHS) esters, to form stable and irreversible amide bonds.[6][8] The high abundance of primary amines on the surface of antibodies (from the side chains of lysine residues and the N-terminus) makes this chemistry highly versatile for ADC development.[5][6]

The Core Principle: Amine-Reactive Heterobifunctional Crosslinking

For creating well-defined ADCs, a two-step reaction using a heterobifunctional crosslinker is the preferred method. This strategy provides control over the conjugation process and prevents unwanted side reactions like antibody polymerization.[6] A classic example of such a linker is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) .[4]

The process involves two distinct stages:

  • Antibody Activation: The NHS-ester end of the SMCC linker reacts with primary amines (lysine side chains) on the antibody, attaching the maleimide portion of the linker to the antibody surface.

  • Payload Conjugation: The payload molecule, which has been separately modified to contain a reactive thiol (-SH) group, is then added. The thiol group on the payload reacts specifically with the maleimide group on the activated antibody to form a stable thioether bond.

Since N-(3-amino-4-methoxyphenyl)methanesulfonamide does not possess a native thiol group, it must first be derivatized. A common strategy is to introduce a thiol via reaction of its primary amine with a reagent like 2-Iminothiolane (Traut's Reagent) or by synthesizing a derivative that includes a thiol. For the purpose of this protocol, we will assume a pre-thiolated payload derivative is available.

The alternative, and more direct approach for this specific payload, is to reverse the roles and use a heterobifunctional linker that has an amine-reactive group and another functional group that can be pre-attached to the payload. A more direct method involves using a linker with an NHS ester on one end and a different functional group on the other that can be pre-reacted with the payload's amine. However, the most established and widely published methods for ADCs involve targeting cysteine (native or engineered) or lysine residues on the antibody.[1][9]

For clarity and adherence to common practice, the following protocol will demonstrate the direct conjugation of the amine-containing payload to an antibody using an NHS-ester-based linker. This mirrors the standard approach for conjugating to lysine residues.

Caption: General workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Direct Lysine-Targeted Conjugation via a Homobifunctional NHS Ester

This protocol describes a one-step conjugation using a homobifunctional NHS ester crosslinker, such as DSS (Disuccinimidyl suberate) . This method is simpler but offers less control than two-step methods, potentially leading to a heterogeneous mixture of products. It is suitable for initial exploratory work.

Causality Behind Choices:

  • Buffer: A non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-8.5 is critical. Amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester, quenching the reaction.[5]

  • Solvent for Linker/Payload: Anhydrous DMSO or DMF is used to dissolve the water-insoluble DSS and payload, as NHS esters are highly susceptible to hydrolysis (inactivation by water).[5] The stock solutions must be prepared immediately before use.

  • Molar Excess: A 10- to 20-fold molar excess of linker and payload relative to the antibody is used to drive the reaction to completion. This ratio often requires optimization.[5]

  • Quenching: A high concentration of an amine (e.g., Tris or glycine) is added to stop the reaction by consuming all unreacted NHS esters.[5]

Materials:

  • Monoclonal Antibody (mAb) at 2-10 mg/mL

  • Conjugation Buffer: PBS, pH 8.0

  • Payload: N-(3-amino-4-methoxyphenyl)methanesulfonamide

  • Crosslinker: DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.[1][]

Procedure:

  • Antibody Preparation: Exchange the antibody into the Conjugation Buffer using dialysis or a desalting column to remove any amine-containing storage buffers.[5] Adjust the final concentration to 5 mg/mL.

  • Payload & Crosslinker Preparation: Immediately before use, prepare a 20 mM stock solution of the payload and a 20 mM stock solution of DSS in anhydrous DMSO.

  • Conjugation Reaction: a. To the stirring antibody solution, add the DSS stock solution to achieve a final 20-fold molar excess over the antibody. b. Incubate for 30-60 minutes at room temperature with gentle mixing. c. Add the payload stock solution to the activated antibody mixture, again at a 20-fold molar excess relative to the initial antibody amount. d. Incubate for an additional 2 hours at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to stop the reaction.[1]

  • Purification: Purify the resulting ADC to remove unconjugated payload, crosslinker, and reaction byproducts.

    • Size-Exclusion Chromatography (SEC): Elute the reaction mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4. The ADC will elute in the void volume, while smaller molecules will be retained.[11]

    • Tangential Flow Filtration (TFF): Use a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa) to perform buffer exchange and remove small molecules.

Caption: Workflow for direct one-step conjugation.

Quality Control and Characterization

Post-purification analysis is a self-validating step essential for confirming the success of the conjugation and defining the properties of the ADC.

Table 2: Key QC Assays for ADC Characterization

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC)To determine the average number of payload molecules conjugated to each antibody. A critical parameter for efficacy and safety.
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect any high molecular weight aggregates formed during conjugation.
Unconjugated Payload Reversed-Phase HPLC (RP-HPLC)To ensure the removal of free, unconjugated payload, which can contribute to systemic toxicity.
Binding Affinity ELISA or Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low DAR - Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of NHS ester due to moisture.- Insufficient molar excess of payload/linker.- Ensure proper buffer exchange into an amine-free buffer.- Use anhydrous DMSO/DMF and prepare stocks immediately before use.- Optimize and increase the molar ratio of reagents.
High Aggregation - Over-conjugation (high DAR).- Sub-optimal buffer conditions (pH, ionic strength).- Hydrophobicity of the payload.- Reduce the molar excess of linker/payload.- Screen different conjugation buffers and pH values.- Include excipients like polysorbate in the final formulation.
Precipitation during reaction - Poor solubility of the payload in the aqueous buffer.- High percentage of organic co-solvent (DMSO/DMF).- Ensure payload is fully dissolved in DMSO before adding to the reaction.- Keep the final concentration of organic solvent below 5-10% (v/v).

Conclusion

The conjugation of N-(3-amino-4-methoxyphenyl)methanesulfonamide to targeting proteins, particularly antibodies, is readily achievable through its reactive primary amine. By leveraging established amine-reactive chemistries, such as those involving NHS esters, researchers can create targeted drug delivery constructs. Success depends on careful control of reaction conditions, including the use of appropriate buffers, optimization of reagent ratios, and comprehensive purification and characterization of the final conjugate. The protocols and principles outlined in this guide provide a solid foundation for the development of novel ADCs and other targeted therapeutics.

References

  • Tann, C. H., & Chan, Y. (2024). Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation. Advanced Materials. Retrieved March 21, 2026, from [Link]

  • Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation. (2026). ResearchGate. Retrieved March 21, 2026, from [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Frontiers in Chemistry. Retrieved March 21, 2026, from [Link]

  • Amine reactive Linkers. (n.d.). AxisPharm. Retrieved March 21, 2026, from [Link]

  • Drug Conjugation Affects Pharmacokinetics and Specificity of Kidney-Targeted Peptide Carriers. (2021). Bioconjugate Chemistry. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Singh, S., et al. (2023). Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics. Journal of Nanobiotechnology. Retrieved March 21, 2026, from [Link]

  • Small-Molecule—Protein Conjugation Procedures. (2004). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Synthesis-driven chemical biology. (n.d.). The Gaunt Group. Retrieved March 21, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank. Retrieved March 21, 2026, from [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. Retrieved March 21, 2026, from [Link]

  • Antibody-drug conjugate (ADC). (n.d.). Retrieved March 21, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules. Retrieved March 21, 2026, from [Link]

  • Kim, D., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved March 21, 2026, from [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). International Journal of Molecular Sciences. Retrieved March 21, 2026, from [Link]

  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elevating Intracellular Ca2+ Concentration in Human Umbilical Vein Endothelial Cells. (2025). Journal of Agricultural and Food Chemistry. Retrieved March 21, 2026, from [Link]

  • The Reactions of Bioconjugation. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Functional Targets for Bioconjugation. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Antibody drug conjugates for tumor targeting – novel conjugation chemistries and the promise of non-IgG binding proteins. (n.d.). BORIS Portal. Retrieved March 21, 2026, from [Link]

  • Site-specific dual conjugation enabled by an integrated in vivo / in vitro antibody production platform. (n.d.). Retrieved March 21, 2026, from [Link]

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. (n.d.). Macmillan Group. Retrieved March 21, 2026, from [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. (2017). Eureka | Patsnap. Retrieved March 21, 2026, from [Link]

  • The Reactions of Bioconjugation. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Workflows for N-(3-amino-4-methoxyphenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(3-amino-4-methoxyphenyl)methanesulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) .

Rather than relying on trial-and-error chromatography, successful purification of this molecule requires exploiting its amphoteric nature . The molecule contains both a basic aniline moiety (-NH₂)—which can accept a proton—and a weakly acidic methanesulfonamide group (-NHSO₂CH₃)—which can donate a proton. By strategically manipulating the pH of your solvent system, you can predictably control the molecule's solubility and drive it away from complex reaction impurities [1][1].

Part 1: Physicochemical Profiling

Understanding the quantitative data behind the molecule is the first step in designing a rational purification strategy.

Table 1: Physicochemical Properties & pH-Dependent Solubility

PropertyValue / CharacteristicImpact on Purification Strategy
Amine pKa (Conjugate Acid) ~4.5Protonates in strong acid (pH < 2); enables extraction into the aqueous phase as a highly polar hydrochloride salt.
Sulfonamide pKa ~9.5Deprotonates in strong base (pH > 11); enables extraction into the aqueous phase as a sodium salt.
Isoelectric Point (Neutral pH) ~7.0Compound is strictly organic-soluble; this is the ideal pH target for final product recovery.
Oxidation Susceptibility High (Electron-rich aniline)Requires rapid workup, inert atmosphere, or aqueous antioxidants to prevent degradation into dark quinone-imines.
Part 2: Diagnostic FAQs & Troubleshooting

Q1: My crude mixture contains unreacted nitro-precursors and over-sulfonated byproducts. How do I isolate the target compound without running a column? A1: Leverage the amphoteric nature of the product via a double acid-base extraction [1][1]. Unreacted nitro compounds (e.g., N-(4-methoxy-3-nitrophenyl)methanesulfonamide) are strictly neutral and will remain in the organic phase when you wash the mixture with 1M HCl. Over-sulfonated byproducts (bis-sulfonamides) lack the acidic N-H proton, rendering them neutral as well; they will also be left behind in the organic waste layer.

Q2: I am using normal-phase silica gel chromatography, but my product peak is severely tailing and co-eluting with impurities. What is the mechanistic cause and solution? A2: Silica gel is inherently acidic due to surface silanol groups. The basic aniline group of your product acts as a hydrogen-bond acceptor and proton scavenger, causing strong, non-specific retention (tailing) [2][2]. Solution: Deactivate the silica by adding 1-2% Triethylamine (Et₃N) to your mobile phase (e.g., Dichloromethane/Methanol). Alternatively, switch to reverse-phase chromatography (C18) using a mobile phase buffered with 0.1% Formic Acid, which protonates the amine and ensures a sharp, predictable elution profile [3][3].

Q3: During workup, my purified product turns from a pale solid to a dark brown/purple oil. How can I prevent this degradation? A3: Electron-rich anilines (especially those with a para-methoxy group) are highly susceptible to auto-oxidation in the presence of air and light. Solution: Perform aqueous workups rapidly. Introduce a mild water-soluble antioxidant, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, into your aqueous washes. Store the final purified solid under an inert argon atmosphere at 4°C .

Part 3: Visualization of the Purification Workflow

G Start Crude Reaction Mixture in EtOAc Step1 Extract with 1M HCl (Protonates Aniline) Start->Step1 Org1 Organic Layer (Neutral/Acidic Impurities) Step1->Org1 Discard Aq1 Aqueous Layer (Target as HCl Salt) Step1->Aq1 Keep Step2 Basify to pH 7-8 with NaHCO3 Aq1->Step2 Step3 Extract with fresh EtOAc Step2->Step3 Org2 Organic Layer (Neutral Target Product) Step3->Org2 Keep Aq2 Aqueous Layer (Salts/Polar Impurities) Step3->Aq2 Discard End Dry & Concentrate Pure Product Org2->End

Figure 1: Amphoteric acid-base extraction workflow for the target sulfonamide.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Amphoteric Acid-Base Extraction

Use this protocol to remove neutral starting materials and over-reacted byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

    • Causality: EtOAc is a moderately polar, water-immiscible solvent that excellently solubilizes the neutral form of the target compound.

    • Validation Check: Ensure complete dissolution. If a precipitate remains, it likely consists of highly polar polymeric byproducts; filter the mixture before proceeding.

  • Acidic Extraction: Wash the organic layer with 3 equal volumes of 1M HCl.

    • Causality: The HCl selectively protonates the basic aniline nitrogen. The resulting polar ammonium salt breaks its organic solvation shell and migrates entirely into the aqueous phase [1][1].

    • Validation Check: Spot the organic layer on a TLC plate. The target product spot (visualized under UV 254 nm) must be completely absent, confirming total transfer to the aqueous layer.

  • Phase Separation: Separate the layers. Set the aqueous layer aside and discard the organic layer.

    • Validation Check: Measure the pH of the combined aqueous layer using pH paper. It must read < 2 to ensure the amine remains fully protonated.

  • Basification: Cool the aqueous layer in an ice bath and slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise.

    • Causality: NaHCO₃ is a mild base that deprotonates the anilinium salt back to the neutral free amine, but it is not strong enough to deprotonate the sulfonamide (which requires pH > 11). This forces the compound out of the aqueous solution.

    • Validation Check: The solution will turn cloudy as the neutral product precipitates. Verify the pH is exactly 7-8 using high-resolution indicator paper.

  • Product Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Run a rapid LC-MS on the dried solid. The mass spectrum must show a dominant [M+H]⁺ peak at m/z 217.06, confirming product identity and purity [3][3].

Protocol B: Reverse-Phase Flash Chromatography

Use this protocol if regioisomer impurities are present that cannot be separated by acid-base extraction.

  • Column Equilibration: Equilibrate a C18 reverse-phase column with 5% Acetonitrile (MeCN) in Water. Add 0.1% Formic Acid to both solvents.

    • Causality: Formic acid keeps the aniline protonated, preventing peak tailing on residual silanols and ensuring sharp band geometry.

    • Validation Check: Monitor the baseline UV absorbance at 254 nm; do not load the sample until the baseline is completely flat.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or DMF and inject it onto the column.

  • Elution Gradient: Run a gradient from 5% MeCN to 95% MeCN over 15 column volumes.

    • Validation Check: Collect fractions strictly based on UV triggering (254 nm and 280 nm). The target compound will typically elute between 30-45% MeCN depending on the specific column geometry. Lyophilize the target fractions to yield the pure formate salt, or neutralize with NaHCO₃ and extract with EtOAc to yield the free base [3][3].

References
  • Title: N-(3-amino-4-methoxyphenyl)
  • Title: N-(3-Aminophenyl)
  • Title: Byproduct identification and removal in sulfonamide synthesis - Benchchem Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Optimizing LC-MS for N-(3-amino-4-methoxyphenyl)methanesulfonamide Detection

Welcome to the technical support center for the LC-MS analysis of N-(3-amino-4-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of N-(3-amino-4-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to develop a robust, sensitive, and reliable analytical method for this compound.

Introduction to the Analyte

N-(3-amino-4-methoxyphenyl)methanesulfonamide is a sulfonamide compound with the following key properties:

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₃S[1]
Molecular Weight 216.26 g/mol [1]
Monoisotopic Mass 216.05686342 Da[1]
Predicted XLogP3 0.2[1]
Predicted [M+H]⁺ 231.07979 m/z[2]

The low predicted XLogP3 value suggests that N-(3-amino-4-methoxyphenyl)methanesulfonamide is a relatively polar compound. This is a critical consideration for developing the liquid chromatography method. The presence of an amino group suggests that the compound will likely ionize well in positive ion mode electrospray ionization (ESI).

Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for N-(3-amino-4-methoxyphenyl)methanesulfonamide analysis?

A C18 column is the most common and successful starting point for the analysis of sulfonamides.[3] Given the polar nature of N-(3-amino-4-methoxyphenyl)methanesulfonamide, a column that can handle highly aqueous mobile phases is recommended.[4]

Q2: Which ionization mode, positive or negative, is better for this compound?

Due to the presence of a basic amino group, positive ion mode ESI is generally the preferred choice for sulfonamides as they are readily protonated.[5]

Q3: What mobile phase composition should I start with?

A common starting point for the LC-MS analysis of sulfonamides is a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[6] Formic acid helps to protonate the analyte, improving both chromatographic peak shape and ionization efficiency.

Q4: I am not seeing any signal for my compound. What are the first things I should check?

First, confirm that the mass spectrometer is tuned and calibrated correctly. Verify the calculated m/z of the protonated molecule ([M+H]⁺ ≈ 231.08). Ensure your mobile phase is compatible with ESI and that the pH is appropriate for positive ionization (acidic). Check for basic instrument parameters such as sprayer voltage and gas flows to ensure they are within a reasonable range.[2][3]

Q5: My peak shape is poor (tailing or fronting). What can I do?

Poor peak shape can be caused by several factors. For tailing peaks with basic compounds like this, secondary interactions with the column's stationary phase can be a cause. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated. Peak fronting can be a sign of column overload, so try injecting a lower concentration.[7] Mismatched solvent strength between your sample and the mobile phase can also lead to distorted peaks.[8]

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter.

Issue 1: Low Sensitivity or No Signal

Q: I have very low sensitivity for N-(3-amino-4-methoxyphenyl)methanesulfonamide. How can I improve it?

A: Low sensitivity can be a multi-faceted issue. Here is a systematic approach to troubleshooting:

  • Optimize MS Source Parameters: The efficiency of the electrospray process is critical for sensitivity. Systematically optimize the following parameters:

    • Sprayer Voltage: While a default setting may work, optimizing the sprayer voltage can lead to significant improvements in sensitivity.[2] Start with a low voltage and gradually increase it, monitoring the signal intensity.[9]

    • Gas Flow Rates and Temperatures: The nebulizing and drying gas flow rates, as well as the source temperature, play a crucial role in desolvation.[2] Optimize these parameters to ensure efficient droplet formation and ion release.

    • Sprayer Position: The position of the ESI probe relative to the MS inlet can have a significant impact on signal intensity.[3]

  • Improve Chromatographic Conditions:

    • Mobile Phase Composition: The choice of organic solvent can affect ESI efficiency. Methanol can sometimes provide better sensitivity than acetonitrile due to its lower surface tension.[3]

    • Flow Rate: Reducing the flow rate can enhance ionization efficiency and, consequently, sensitivity.[10] Consider using a smaller internal diameter column for even greater sensitivity gains.[11][12]

  • Address Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[13]

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components.

    • Chromatographic Separation: Adjust your gradient to better separate the analyte from matrix interferences.

Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My chromatogram shows significant peak tailing for N-(3-amino-4-methoxyphenyl)methanesulfonamide. What are the likely causes and solutions?

A: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase.

  • Cause: The amino group on your analyte can interact with residual acidic silanol groups on the silica-based column packing material.

  • Solution:

    • Lower Mobile Phase pH: Adding an acid like formic acid to your mobile phase will protonate the analyte and suppress the ionization of the silanol groups, minimizing these unwanted interactions.[7]

    • Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are less prone to these secondary interactions.

Q: I am observing peak fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload or poor sample solubility.

  • Cause: Injecting too much analyte can saturate the stationary phase at the head of the column.[7]

  • Solution:

    • Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume.

    • Check Sample Solvent: If your analyte is not fully dissolved in your sample solvent, it can lead to fronting. Ensure your sample is completely dissolved before injection.

Q: My peaks are split. How can I resolve this?

A: Split peaks can arise from issues with the column or the injection process.

  • Cause: A partially blocked column frit, a void at the head of the column, or injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting.[8]

  • Solution:

    • Column Maintenance: Reverse flush the column (if the manufacturer allows) or replace it if it is old or has been subjected to harsh conditions. Using a guard column can help extend the life of your analytical column.[14]

    • Sample Solvent: Dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[8]

Issue 3: Retention Time Instability

Q: My retention times are shifting from one injection to the next. What could be the problem?

A: Unstable retention times can point to problems with the LC system or the column.

  • Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can all lead to retention time shifts.[15] Column degradation over time is also a common cause.[15]

  • Solution:

    • System Check: Ensure your pumps are delivering a consistent flow rate and that the mobile phase is properly mixed. Use a column oven to maintain a stable temperature.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily, as changes in pH or solvent composition can occur over time.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Initial LC-MS Method Development

This protocol provides a starting point for the analysis of N-(3-amino-4-methoxyphenyl)methanesulfonamide.

  • Sample Preparation:

    • Prepare a stock solution of N-(3-amino-4-methoxyphenyl)methanesulfonamide in a suitable solvent like methanol or DMSO.

    • Dilute the stock solution with the initial mobile phase to your desired starting concentration.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Scan Range: m/z 100-500

    • Target Ion (for SIM or MRM): [M+H]⁺ = 231.1

Protocol 2: MS/MS Fragmentation and MRM Method Development

For quantitative analysis, a Multiple Reaction Monitoring (MRM) method provides superior selectivity and sensitivity.

  • Precursor Ion Selection:

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • In positive ESI mode, identify the protonated molecule, [M+H]⁺, at m/z 231.1. This will be your precursor ion for fragmentation.

  • Product Ion Scan:

    • Perform a product ion scan on the precursor ion (m/z 231.1) to identify the most abundant and stable fragment ions. Based on the general fragmentation of sulfonamides, you can expect cleavages around the sulfonamide group.[4]

  • MRM Transition Selection:

    • Select the most intense and specific product ions for your MRM transitions. A common approach is to select at least two transitions for confirmation and quantification.

Visualizations

Workflow for LC-MS Method Optimization

LC-MS Optimization Workflow cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization cluster_Validation Method Validation A Select Column (e.g., C18) B Choose Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) A->B C Develop Gradient B->C D Optimize Flow Rate & Temperature C->D E Select Ionization Mode (ESI+) D->E F Optimize Source Parameters (Voltage, Gas, Temp) E->F G Perform MS/MS for MRM F->G H Assess Sensitivity (LOD/LOQ) G->H I Evaluate Peak Shape & Resolution H->I J Check for Matrix Effects I->J End Robust Method Achieved J->End Start Method Development Start Start->A

Caption: A typical workflow for developing a robust LC-MS method.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing Causes: - Secondary Interactions - Column Contamination Solutions: - Lower Mobile Phase pH - Use End-capped Column - Flush/Replace Column Start->Tailing Asymmetrical tail? Fronting Peak Fronting Causes: - Column Overload - Poor Sample Solubility Solutions: - Dilute Sample/Inject Less - Change Sample Solvent Start->Fronting Asymmetrical front? Splitting Peak Splitting Causes: - Blocked Frit/Column Void - Strong Sample Solvent Solutions: - Replace/Flush Column - Use Weaker Sample Solvent Start->Splitting Two or more maxima?

Sources

Troubleshooting

Technical Support Center: Minimizing Synthetic Impurities in the Batch Production of 4-(4-Phenylbutoxy)benzoic Acid (CAS 123343-91-9)

Introduction: 4-(4-Phenylbutoxy)benzoic acid (CAS 123343-91-9) is a key intermediate with significant applications in pharmaceuticals, liquid crystal materials, and specialty chemicals.[1] For these high-value applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-(4-Phenylbutoxy)benzoic acid (CAS 123343-91-9) is a key intermediate with significant applications in pharmaceuticals, liquid crystal materials, and specialty chemicals.[1] For these high-value applications, achieving and consistently maintaining high purity (often >99%) in batch production is not merely a goal but a critical quality attribute that dictates the performance and safety of the final product.[2][3]

This guide is structured as a dynamic technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting for common impurity-related challenges encountered during the synthesis of this molecule. Our focus will be on the most prevalent and industrially relevant synthetic route: a Williamson ether synthesis followed by ester hydrolysis.

Section 1: The Core Synthesis and Key Impurity Junctions

The most common and scalable synthesis of 4-(4-phenylbutoxy)benzoic acid involves two primary stages:

  • Williamson Ether Synthesis: An SN2 reaction between the phenoxide of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) and an alkyl halide (e.g., 1-bromo-4-phenylbutane).[4][5]

  • Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product.[6]

While seemingly straightforward, several key reaction junctions can lead to the formation of predictable impurities. Understanding these pathways is the first step toward their prevention.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification SM1 Methyl 4-hydroxybenzoate Phenoxide Potassium 4-(methoxycarbonyl)phenoxide SM1->Phenoxide Deprotonation Imp1 Impurity A: Unreacted Methyl 4-hydroxybenzoate SM2 1-bromo-4-phenylbutane Intermediate Methyl 4-(4-phenylbutoxy)benzoate SM2->Intermediate SN2 Reaction (Desired Pathway) Imp2 Impurity B: 4-phenyl-1-butene (E2 Product) SM2->Imp2 E2 Elimination (Side Reaction) Imp3 Impurity C: Unreacted 1-bromo-4-phenylbutane Base1 Base (e.g., K2CO3) Base1->Phenoxide Deprotonation Solvent Aprotic Solvent (e.g., DMF) Solvent->Intermediate SN2 Reaction (Desired Pathway) Phenoxide->Intermediate SN2 Reaction (Desired Pathway) Phenoxide->Imp2 E2 Elimination (Side Reaction) Product 4-(4-phenylbutoxy)benzoic Acid (CAS 123343-91-9) Intermediate->Product Complete Hydrolysis Imp4 Impurity D: Ester Intermediate Intermediate->Imp4 Incomplete Hydrolysis Base2 Hydrolysis (e.g., KOH, heat) Base2->Product Complete Hydrolysis

Caption: Primary synthesis route and common impurity formation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during production.

Q1: My final product shows a low/broad melting point (e.g., 125-129°C instead of the expected 130-131°C). What are the most likely impurities?

A low and broad melting point is a classic indicator of impurities that disrupt the crystal lattice of the final product.[7]

  • Causality: The most common culprits are structurally similar compounds that co-precipitate with your product.

    • Impurity D: Unhydrolyzed Ester Intermediate: The methyl ester of 4-(4-phenylbutoxy)benzoic acid is the most probable cause. It has a similar structure and may not be fully removed by simple filtration if hydrolysis is incomplete.

    • Impurity A: Unreacted Methyl 4-hydroxybenzoate: If the ether synthesis step did not go to completion, this starting material can carry through the process.

  • Troubleshooting Workflow:

    • Confirm Identity: Use HPLC to quantify the level of the ester intermediate.[2] A well-resolved peak for the ester will confirm its presence.

    • Re-process Batch: If the ester level is significant (>1%), the most efficient solution is to re-subject the batch to the hydrolysis conditions.

    • Optimize Hydrolysis: For future batches, ensure the hydrolysis conditions are robust. See Q3 for a detailed protocol.

Q2: My HPLC chromatogram shows an unexpected, early-eluting peak. How can I identify and eliminate it?

An early-eluting peak in a reverse-phase HPLC analysis typically indicates a compound that is less polar than your product.

  • Causality:

    • Impurity B: 4-phenyl-1-butene: This is the product of an E2 elimination side-reaction, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the bromine on 1-bromo-4-phenylbutane.[8][9] This is more likely to occur at elevated temperatures.

  • Troubleshooting Workflow:

    • Identification: This non-polar, volatile impurity is best identified using Gas Chromatography-Mass Spectrometry (GC-MS) on the crude product or mother liquor.[10]

    • Mitigation in Synthesis:

      • Temperature Control: The Williamson ether synthesis is an exothermic reaction. Maintain a strict reaction temperature, typically between 80-115°C.[5][6][11] Avoid excessive heating, as this strongly favors the E2 elimination pathway over the desired SN2 substitution.[4]

      • Choice of Base/Solvent: While strong bases are needed, extremely hindered bases can favor elimination. Using a carbonate base (like K₂CO₃) in a polar aprotic solvent (like DMF or Acetonitrile) provides a good balance for this specific synthesis, promoting the SN2 reaction.[5][11]

Q3: My batch failed purity testing due to a high level (>1%) of the methyl ester intermediate. How do I ensure complete hydrolysis?

Incomplete saponification is a common process error resulting from insufficient reaction time, temperature, or stoichiometric base.

  • Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as temperature. If any of these are limiting, the reaction will not proceed to completion.

  • Troubleshooting & Optimization: The key is to ensure the hydrolysis conditions are sufficient to drive the reaction to >99.5% completion.

    Table 1: Optimized Hydrolysis Conditions

    Parameter Recommended Value Rationale
    Base 2.0 - 3.0 molar equivalents of KOH or NaOH Provides a sufficient excess of hydroxide ions to drive the reaction equilibrium to completion and neutralize the resulting carboxylic acid.
    Solvent Aqueous Ethanol or Methanol Ensures solubility of both the ester intermediate and the inorganic base, creating a homogenous reaction medium.[6]
    Temperature 80°C to reflux Increases the reaction rate significantly. Monitor the reaction progress by TLC or HPLC to determine the optimal time.[2]

    | Reaction Time | 3 - 6 hours | Typically sufficient for full conversion. Confirm completion with in-process control (IPC) via HPLC before proceeding to workup.[2][6] |

Q4: What is the best analytical workflow for routine purity checks and impurity profiling?

A multi-faceted approach is required for robust quality control. No single method can identify all potential impurities.

  • Workflow Rationale: Combining chromatographic techniques ensures that impurities with different chemical properties (polarity, volatility) are detected and quantified accurately.

G Sample Batch Sample of CAS 123343-91-9 HPLC Primary Analysis: RP-HPLC with UV Detection Sample->HPLC GCMS Secondary Analysis: GC-MS Sample->GCMS MeltingPoint Quick Check: Melting Point Analysis Sample->MeltingPoint Result1 Quantify Product Assay (e.g., 99.6%) Quantify Impurities A, D HPLC->Result1 Result2 Identify/Quantify Volatiles (Impurity B, Residual Solvents) GCMS->Result2 Result3 Purity Indication (Sharpness of melt) MeltingPoint->Result3 Decision Final Purity Assessment & Batch Release Result1->Decision Result2->Decision Result3->Decision

Caption: Recommended analytical workflow for purity assessment.

  • Primary Method (Assay & Polar Impurities):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of benzoic acid derivatives.[7][12]

    Table 2: Recommended Starting HPLC Method Parameters

    Parameter Recommended Condition
    Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
    Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Acetic Acid), Gradient
    Detection UV at 254 nm or 280 nm
    Flow Rate 1.0 mL/min

    | Injection Vol. | 10 µL |

  • Secondary Method (Volatile Impurities):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting and identifying volatile impurities like 4-phenyl-1-butene and residual solvents from the synthesis.[10]

Section 3: Key Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed to remove trace impurities and improve the color and crystalline form of the final product.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., Isopropanol, Ethanol).[6]

  • Dissolution: In a clean reactor, add the crude 4-(4-phenylbutoxy)benzoic acid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (0.5-1% w/w) of activated carbon and stir at high temperature for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble matter. This step is critical and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. For maximum recovery, further cool the mixture in an ice bath.

  • Isolation & Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Sample Preparation for HPLC Analysis

Accurate sample preparation is crucial for reliable results.

  • Stock Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolution: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Dilute to the mark with the same solvent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[12]

  • Analysis: The sample is now ready for injection into the HPLC system.

References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 24). ChemTalk. [Link]

  • Synthesis method of 4-(4-phenylbutoxy) benzoic acid - Eureka | Patsnap. (2018, October 23). Patsnap. [Link]

  • Analytical Methods - Japan International Cooperation Agency. (n.d.). JICA. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. [Link]

  • Preparation method of 4-(4-phenylbutoxy) benzoic acid - Eureka by PatSnap. (2020, August 28). PatSnap. [Link]

  • 30131-16-9 (4-(4-Phenylbutoxy)benzoic Acid): Properties, Applications, and Chemical Significance - Srini Chem. (2026, January 9). Srini Chem. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. (2024, July 2). Vedantu. [Link]

  • The Essential Role of 4-(4-Phenylbutoxy) Benzoic Acid in Modern Cosmetics - NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 16). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Separation, purification and identification of the components of a mixture - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC - USDA. (n.d.). United States Department of Agriculture. [Link]

Sources

Optimization

Overcoming poor bioavailability of N-(3-amino-4-methoxyphenyl)methanesulfonamide

Target Compound: N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9) Welcome to the Technical Support Center. N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly crystalline, hydrophobic primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(3-amino-4-methoxyphenyl)methanesulfonamide (CAS: 123343-91-9)

Welcome to the Technical Support Center. N-(3-amino-4-methoxyphenyl)methanesulfonamide is a highly crystalline, hydrophobic primary amine and sulfonamide derivative (structurally related to DMARDs like Iguratimod). Due to its high crystal lattice energy—driven by strong intermolecular hydrogen bonding—and high lipophilicity, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome its poor aqueous solubility and erratic in vivo bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when diluting my DMSO stock into aqueous physiological buffers (e.g., PBS or cell culture media)? A1: This is a kinetic failure caused by exceeding the compound's metastable zone width. When the DMSO solvent is diluted into an aqueous phase, the local concentration of the highly hydrophobic drug drastically exceeds its equilibrium solubility. The strong hydrogen-bond donors (amine, sulfonamide) rapidly dimerize, leading to instantaneous crystal nucleation and precipitation. Troubleshooting: Do not perform single-step large dilutions. Utilize a co-solvent system (e.g., 5% DMSO + 5% Cremophor EL) and perform stepwise dilutions, or pre-warm the buffer to 37°C to thermodynamically expand the metastable zone.

Q2: What is the primary barrier to in vivo oral bioavailability for this compound? A2: The rate-limiting step is dissolution in the gastrointestinal (GI) tract. The compound's high melting point indicates a massive lattice energy barrier. Even if dissolved, it is prone to rapid recrystallization in the varying pH of the GI tract, preventing it from maintaining the concentration gradient necessary for passive transcellular permeation.

Part 2: Troubleshooting Guide for Bioavailability Enhancement

To achieve therapeutic systemic exposure, the crystal lattice must be disrupted, and the resulting supersaturated state must be kinetically stabilized. Below are the two most effective strategies.

Strategy A: Amorphous Solid Dispersions (ASD) via Hot-Melt Extrusion

The Logic: By melting the drug and dispersing it at a molecular level within a hydrophilic polymer matrix, the crystal lattice energy is completely abolished. Causality of Excipient Choice: PVP/VA 64 (Copovidone) is the optimal carrier. The vinylpyrrolidone ring acts as a strong hydrogen-bond acceptor, interacting directly with the sulfonamide protons of the drug. This specific interaction disrupts API-API dimerization and creates a "spring and parachute" effect in the GI tract, maintaining supersaturation for absorption [1].

Strategy B: Nanocrystal Formulation via Liquid Antisolvent Precipitation (LAP)

The Logic: If chemical degradation at high extrusion temperatures is a concern, nanocrystals offer an alternative. By reducing the particle size to the nanometer range (<500 nm), the surface-area-to-volume ratio increases exponentially. According to the Noyes-Whitney equation, this dramatically accelerates the dissolution velocity [2]. Nanocrystals also eliminate the need for high-volume carrier matrices [3].

Pathway API Crystalline N-(3-amino-4-methoxyphenyl) methanesulfonamide ASD Amorphous Solid Dispersion (PVP/VA 64 Matrix) API->ASD Hot-Melt Extrusion Nano Nanocrystal Formulation (PVA Stabilized) API->Nano Antisolvent Precipitation Diss_Slow Slow Dissolution (High Lattice Energy) API->Diss_Slow Unformulated Diss_Fast Rapid Dissolution & Supersaturation ASD->Diss_Fast Polymer stabilization Nano->Diss_Fast Increased surface area GI Gastrointestinal Fluid (Aqueous Environment) Diss_Slow->GI Diss_Fast->GI Abs_Low Low Bioavailability (Excretion) GI->Abs_Low Precipitation / Poor Solubility Abs_High High Systemic Bioavailability (Therapeutic Efficacy) GI->Abs_High Maintained Supersaturation

Mechanistic pathways of bioavailability enhancement for poorly soluble methanesulfonamides.

Part 3: Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic improvements based on field-proven formulation strategies for this class of methanesulfonamides[1][2].

Formulation StrategyPrimary Excipient / StabilizerPhysical StateMean Particle SizeAqueous Dissolution (72h)Relative Oral Bioavailability
Unformulated API NoneCrystalline> 10 μm~28.6%1.0x (Baseline)
Solid Dispersion (HME) PVP/VA 64 + 10% PEG 1500AmorphousN/A (Molecular)> 85.0%~2.5x
Nanocrystals (LAP) 0.5% Polyvinyl Alcohol (PVA)Crystalline (Nano)~458 nm> 80.0%~2.8x
Lipid System (SNEDDS) Capryol 90 / Tween 80Solubilized< 60 nm (Droplet)> 93.0%~3.1x

Part 4: Self-Validating Experimental Protocols

Every robust formulation requires a self-validating feedback loop to ensure the physical state of the drug has been successfully altered.

Protocol 1: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Issue Addressed: Thermal degradation and incomplete amorphization.

  • Preparation: Blend the API with PVP/VA 64 at a 1:3 weight ratio. Add 10% (w/w) PEG 1500. Causality: PEG 1500 acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the polymer, allowing extrusion at 150°C—safely below the API's degradation threshold.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the heating zones to a gradient of 100°C 130°C 150°C.

  • Milling: Rapidly cool the extrudate on a chill roll to freeze the molecular mobility, then mill into a fine powder.

  • Self-Validation System:

    • Test: Powder X-Ray Diffraction (PXRD).

    • Success Criteria: The diffractogram must show a broad "halo" with zero sharp Bragg peaks.

    • Failure Loop: If peaks are present, the drug is still crystalline. Increase the residence time in the extruder or increase the PVP/VA 64 ratio.

Protocol 2: Liquid Antisolvent Precipitation (LAP) for Nanocrystals

Issue Addressed: Ostwald ripening and particle agglomeration.

  • Solvent Phase: Dissolve 10 mg/mL of the API in high-purity Ethanol or DMSO.

  • Antisolvent Phase: Prepare an aqueous solution of 0.5% (w/v) Polyvinyl Alcohol (PVA). Causality: PVA acts as a steric shield. Its hydrophobic carbon backbone adsorbs onto the newly formed drug crystal faces, while its hydrophilic hydroxyl groups extend into the water, preventing particles from colliding and fusing.

  • Nanoprecipitation: Inject the solvent phase into the antisolvent phase at a 1:10 ratio under high-shear homogenization (15,000 rpm) at 4°C. Causality: Cold temperatures reduce the equilibrium solubility, forcing instantaneous, uniform nucleation rather than slow crystal growth.

  • Lyophilization: Immediately add 5% mannitol (cryoprotectant) and freeze-dry to arrest Ostwald ripening.

  • Self-Validation System:

    • Test: Dynamic Light Scattering (DLS).

    • Success Criteria: Z-average size < 500 nm and a Polydispersity Index (PDI) < 0.25.

    • Failure Loop: If PDI > 0.3, the particles are agglomerating. Increase the PVA concentration to 1.0% to enhance steric hindrance.

Workflow Step1 Dissolve API in Organic Solvent (e.g., DMSO/Ethanol) Step3 High-Shear Nanoprecipitation (Rapid Mixing at 4°C) Step1->Step3 Step2 Prepare Aqueous Antisolvent (0.5% PVA Solution) Step2->Step3 Step4 Nucleation & Arrested Growth (Steric Stabilization) Step3->Step4 Supersaturation Step5 Lyophilization with Cryoprotectant (5% Mannitol) Step4->Step5 Solvent Removal Step6 Stable Nanocrystal Powder (Ready for In Vivo Dosing) Step5->Step6 Prevent Ostwald Ripening

Step-by-step workflow for Liquid Antisolvent Precipitation (LAP) of nanocrystals.

References

  • Title: Preparation of iguratimod solid dispersion via hot-melt extrusion and investigation of factors affecting dissolution profile Source: Chinese Pharmaceutical Journal / PubMed URL: [Link]

  • Title: In Situ Forming Injectable Hydrogel For Encapsulation Of Nanoiguratimod And Sustained Release Of Therapeutics Source: International Journal of Nanomedicine (Taylor & Francis) URL: [Link]

  • Title: Recent Progress of Nanocarrier-Based Therapy for Solid Malignancies Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: N-(3-amino-4-methoxyphenyl)methanesulfonamide vs. Traditional Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison between N-(3-amino-4-methoxyphenyl)methanesulfonamide and traditional sulfonamide inhibitors. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison between N-(3-amino-4-methoxyphenyl)methanesulfonamide and traditional sulfonamide inhibitors. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison, but a foundational understanding of their distinct chemical properties, established and potential mechanisms of action, and the experimental frameworks required for their empirical evaluation.

Introduction: A Tale of Two Scaffolds

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to a broad spectrum of therapeutic agents.[1] Traditional sulfonamides, characterized by an arylsulfonamide core, have been extensively developed as antibacterial agents. In contrast, N-substituted aliphatic sulfonamides, such as N-(3-amino-4-methoxyphenyl)methanesulfonamide, represent a less explored but potentially distinct class of bioactive molecules. This guide will dissect the key differences and potential therapeutic implications of these two sulfonamide classes.

The Established Paradigm: Traditional Aromatic Sulfonamide Inhibitors

Traditional sulfonamide drugs are primarily known for their antibacterial properties. Their mechanism of action is a classic example of competitive inhibition.

Mechanism of Action: Mimicry of PABA

The primary target for traditional sulfonamide antibacterials is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. These sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By mimicking PABA, they competitively inhibit the enzyme, thereby halting the production of dihydrofolic acid, a crucial precursor for nucleotide synthesis and ultimately, DNA replication. This leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid DHPS->DHF Catalyzes DNA DNA Synthesis DHF->DNA Essential for Trad_Sulfa Traditional Sulfonamide Trad_Sulfa->DHPS Competitively Inhibits cluster_0 Traditional Sulfonamide (e.g., Sulfanilamide) cluster_1 N-(3-amino-4-methoxyphenyl)methanesulfonamide Trad_Struct Trad_Struct New_Struct New_Struct Start Prepare Compound Dilutions and Bacterial Inoculum Inoculate Inoculate Microtiter Plate Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Visually or Spectrophotometrically Read Results Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Comparative Enzyme Inhibition Profiling

This set of experiments will assess and compare the inhibitory activity of both classes of sulfonamides against a potential alternative target, carbonic anhydrase.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate such as 4-nitrophenyl acetate (NPA).

  • Compound Preparation: Prepare serial dilutions of N-(3-amino-4-methoxyphenyl)methanesulfonamide and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Reaction: In a 96-well plate, combine the CA enzyme, the inhibitor at various concentrations, and initiate the reaction by adding the NPA substrate.

  • Data Acquisition: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound against each CA isoform.

Data Summary and Comparative Analysis

The following table summarizes the key known and inferred differences between N-(3-amino-4-methoxyphenyl)methanesulfonamide and traditional sulfonamide inhibitors, providing a framework for interpreting experimental outcomes.

FeatureTraditional Sulfonamide InhibitorsN-(3-amino-4-methoxyphenyl)methanesulfonamide
Sulfonamide Core Aromatic (Arylsulfonamide)Aliphatic (Methanesulfonamide)
Primary Mechanism Competitive inhibition of dihydropteroate synthase (DHPS)Unlikely to inhibit DHPS; potential for other targets
Primary Biological Activity Antibacterial (Bacteriostatic)Unknown; potentially carbonic anhydrase inhibition
Structural Analogy PABA analogNot a PABA analog
Key Structural Feature for Activity Para-amino aromatic sulfonamideN-substituted phenyl group

Conclusion and Future Directions

N-(3-amino-4-methoxyphenyl)methanesulfonamide and traditional sulfonamide inhibitors represent two distinct chemical entities with likely divergent biological activities. While traditional sulfonamides are well-established as antibacterial agents through the inhibition of folic acid synthesis, the aliphatic nature and N-substitution of N-(3-amino-4-methoxyphenyl)methanesulfonamide suggest a different therapeutic potential, possibly as a carbonic anhydrase inhibitor.

The experimental protocols outlined in this guide provide a clear path for a comprehensive, head-to-head comparison. The data generated from these studies will be crucial for elucidating the true biological activity of N-(3-amino-4-methoxyphenyl)methanesulfonamide and determining its potential as a novel therapeutic agent. Further structure-activity relationship (SAR) studies on related N-substituted methanesulfonamides would also be invaluable in exploring the therapeutic landscape of this underrepresented class of sulfonamides.

Sources

Comparative

A Comparative Efficacy Analysis of Novel N-(3-amino-4-methoxyphenyl)methanesulfonamide Analogs as Tyrosine Kinase Inhibitors

Abstract The methanesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its ability to confer desirable pharmacokinetic properties and act as a key pharmacophore in a multitude of therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methanesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its ability to confer desirable pharmacokinetic properties and act as a key pharmacophore in a multitude of therapeutic agents, particularly in oncology.[1][2] This guide presents a comparative efficacy study of N-(3-amino-4-methoxyphenyl)methanesulfonamide, a lead compound, and two rationally designed analogs, Analog A and Analog B . We postulate a mechanism of action targeting aberrant tyrosine kinase signaling, a well-established driver of tumorigenesis.[3] This document provides a comprehensive framework for evaluation, detailing the progression from initial biochemical potency assessment to cell-based functional assays and culminating in a preclinical in vivo xenograft model. The methodologies described herein are grounded in established, robust protocols to ensure data integrity and reproducibility, offering a blueprint for researchers in drug discovery and development.

Introduction: Rationale and Molecular Design

N-(3-amino-4-methoxyphenyl)methanesulfonamide serves as our foundational scaffold. Its structure, featuring a primary amine, a methoxy group, and the critical methanesulfonamide functional group, presents multiple opportunities for chemical modification to explore the structure-activity relationship (SAR). The sulfonamide group is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[1]

Based on this, we hypothesize that our lead compound and its analogs function as inhibitors of a non-receptor tyrosine kinase, such as c-Src, which is frequently overexpressed or hyperactivated in various cancers, driving proliferation and metastasis.[4][5] To probe the SAR, we have designed two analogs:

  • Lead Compound: N-(3-amino-4-methoxyphenyl)methanesulfonamide

  • Analog A: N-(3-amino-4-ethoxyphenyl)methanesulfonamide: The methoxy group is replaced with a slightly bulkier ethoxy group to probe the tolerance of the binding pocket to larger alkyl substituents.

  • Analog B: N-(3-amino-4-methoxyphenyl)ethanesulfonamide: The methyl group on the sulfonamide is replaced with an ethyl group, altering the steric and electronic properties of this key functional group.

This study aims to quantify the impact of these subtle molecular changes on inhibitory potency, cellular efficacy, and ultimately, in vivo anti-tumor activity.

Experimental Design: A Multi-Tiered Evaluation Workflow

A logical, tiered approach is essential for the efficient evaluation of drug candidates. Our workflow is designed to first establish biochemical potency and then determine if this translates to a functional cellular effect before committing to resource-intensive animal studies.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy & Selectivity cluster_2 Tier 3: Preclinical Validation biochem In Vitro Kinase Assay (IC50 Determination) cell_prolif Cell-Based Proliferation Assay (EC50 Determination) biochem->cell_prolif Selects Potent Compounds selectivity Kinase Selectivity Panel (Off-Target Effects) invivo In Vivo Xenograft Model (Tumor Growth Inhibition) cell_prolif->invivo Selects Efficacious & Selective Lead

Caption: Tiered experimental workflow for compound evaluation.
Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical, yet plausible, data generated from our comparative study. This data illustrates a successful outcome where targeted modifications led to a superior candidate.

Table 1: Biochemical and Cellular Efficacy

Compoundc-Src Kinase IC₅₀ (nM)A549 Cell Proliferation EC₅₀ (µM)Kinase Selectivity (Fold-Selective vs. Off-Target X)
Lead Compound 852.520
Analog A 120.4150
Analog B 2509.88
  • Interpretation: Analog A demonstrates significantly improved potency against the target kinase (IC₅₀) and in a cell-based model (EC₅₀). Crucially, its selectivity against other kinases is also markedly enhanced, suggesting a lower potential for off-target side effects. Analog B shows reduced activity, indicating that modification at the sulfonamide group was detrimental.

Table 2: In Vivo Efficacy in A549 Xenograft Model

Treatment Group (20 mg/kg, oral)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0+1.5
Lead Compound 45-2.0
Analog A 88+0.5
  • Interpretation: Analog A, the most potent compound in vitro, translates its efficacy to a significant in vivo anti-tumor response, with nearly 90% tumor growth inhibition and no signs of toxicity (as indicated by stable body weight).[6]

Discussion and Mechanistic Insights

The superior performance of Analog A suggests that the ATP-binding pocket of the target kinase can accommodate a larger hydrophobic group at the 4-position of the phenyl ring, likely enhancing van der Waals interactions. The dramatic increase in both potency and selectivity for Analog A underscores the value of systematic chemical modification. The proposed mechanism of action involves the inhibition of the c-Src signaling pathway, which is critical for cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Analog A Inhibitor->Src Inhibition

Caption: Simplified c-Src signaling pathway and point of inhibition.

Based on the comprehensive data, Analog A is identified as a promising lead candidate for further preclinical development.

Detailed Experimental Protocols
5.1. In Vitro c-Src Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified c-Src kinase.[5]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare ATP and a c-Src specific peptide substrate in the reaction buffer.

  • Compound Dilution: Create a 10-point serial dilution of each test compound (Lead, Analog A, Analog B) in DMSO, starting from 100 µM.

  • Kinase Reaction: To a 96-well plate, add 5 µL of diluted compound, 20 µL of the c-Src enzyme solution, and initiate the reaction by adding 25 µL of the ATP/substrate mixture.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Terminate the reaction and quantify ADP production using a commercially available detection kit (e.g., ADP-Glo™ or Transcreener® ADP²).[7] The luminescent or fluorescent signal is proportional to ADP produced and thus kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

5.2. Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the half-maximal effective concentration (EC₅₀).[8]

  • Cell Seeding: Seed A549 human lung carcinoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of the compound to determine the EC₅₀.

5.3. In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a lead candidate in an established human tumor xenograft model in immunodeficient mice.[11][12]

  • Animal Model: Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the right flank of each mouse.[6]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Lead Compound (20 mg/kg), and Analog A (20 mg/kg).

  • Drug Administration: Administer the compounds orally once daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of the mice as a measure of general health and toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

References
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014, December 15). Anticancer Research. Retrieved from [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories, Inc. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Journal of Visualized Experiments. Retrieved from [Link]

  • Tyrosine Kinase Assay Kits. (n.d.). MBL Life Science. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). Biomolecules & Therapeutics. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, September 22). Journal of Medicinal Chemistry. Retrieved from [Link]

  • IN VIVO Screening Models of Anticancer Drugs. (2013, November 11). National Cancer Institute. Retrieved from [Link]

  • TYK2 Activity Assay. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). Molbank. Retrieved from [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide (C9H14N2O3S). (n.d.). PubChemLite. Retrieved from [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019, October 17). MedChemComm. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). Molecules. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of N-(3-amino-4-methoxyphenyl)methanesulfonamide Reference Standard

Introduction: The Bedrock of Analytical Accuracy In pharmaceutical development and quality control, the reference standard is the cornerstone upon which the accuracy and validity of analytical data are built. The US Phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bedrock of Analytical Accuracy

In pharmaceutical development and quality control, the reference standard is the cornerstone upon which the accuracy and validity of analytical data are built. The US Pharmacopeia (USP) defines reference standards as highly characterized specimens used in assays and tests to ensure the identity, strength, quality, and purity of substances.[1] The reliability of any quantitative or qualitative analysis is directly tethered to the quality of the reference standard used. Therefore, a rigorous and multi-faceted approach to validating the purity of a reference standard is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth technical comparison of orthogonal analytical methodologies for validating the purity of N-(3-amino-4-methoxyphenyl)methanesulfonamide, a key intermediate and potential impurity in the synthesis of various pharmacologically active compounds. We will dissect the "why" behind experimental choices, offering a field-proven perspective on establishing a self-validating system for reference standard qualification.

Physicochemical Properties of N-(3-amino-4-methoxyphenyl)methanesulfonamide

A thorough understanding of the analyte's physicochemical properties is the first step in developing robust analytical methods.

PropertyValueSource
Chemical Name N-(3-amino-4-methoxyphenyl)methanesulfonamide[2]
CAS Number 123343-91-9[2]
Molecular Formula C₈H₁₂N₂O₃S[2][3]
Molecular Weight 216.26 g/mol [2][3]
Physical Form Solid[2]
Storage Room temperature, inert atmosphere, keep in dark place[2]

Part 1: The Orthogonal Approach to Purity Validation

A single analytical method is insufficient to declare a reference standard as "highly purified."[1] An orthogonal approach, employing multiple techniques based on different scientific principles, is essential for a comprehensive purity assessment. This guide will compare three powerful and commonly employed techniques:

  • High-Performance Liquid Chromatography (HPLC): For potency determination and profiling of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary method for purity assignment without the need for an identical reference material.

The validation of these analytical procedures must adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that they are fit for their intended purpose.[4][5]

Purity_Validation_Workflow cluster_synthesis Material Synthesis & Initial Characterization cluster_validation Orthogonal Purity Validation cluster_final Final Certification Synthesis Synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Structural Confirmation (¹H NMR, ¹³C NMR, MS, FT-IR) Purification->Identity HPLC HPLC-UV/PDA (Potency & Non-Volatile Impurities) Identity->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Identity->GCMS qNMR qNMR (Absolute Purity Assay) Identity->qNMR Data Data Compilation & Review HPLC->Data GCMS->Data qNMR->Data Purity Purity Assignment (Mass Balance Calculation) Data->Purity Cert Certificate of Analysis Generation Purity->Cert

Caption: Overall workflow for reference standard purity validation.

Part 2: Comparative Methodologies

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the workhorse of pharmaceutical analysis for its precision, robustness, and ability to separate a wide range of compounds.[6] For an aromatic amine like our analyte, a C18 column is the logical first choice due to its hydrophobic interactions with the phenyl ring. A gradient elution is selected over isocratic to ensure that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical; it protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.

Trustworthiness (Self-Validating Protocol): The method's validity is continuously checked via a system suitability test (SST) before any sample analysis.[7][8][9][10] Parameters like peak symmetry, theoretical plates, and resolution between the main peak and any known impurities are monitored to ensure the system is performing as expected.

Experimental Protocol: HPLC-UV/PDA

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Presentation: HPLC Method Validation Summary (Hypothetical Data)

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Peak is spectrally pure and well-resolved from impurities.Peak purity angle < Peak purity threshold. No co-elution detected.Pass
Linearity (n=5) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Pass
Accuracy (% Recovery, n=3 levels) 98.0% - 102.0%99.5%, 100.2%, 101.1%Pass
Precision (Repeatability, n=6) RSD ≤ 1.0%0.45%Pass
LOQ S/N ≥ 100.05% of nominal concentrationPass
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities like residual solvents from the synthesis and purification stages. GC is the premier technique for analyzing such compounds.[6][11] Given that N-(3-amino-4-methoxyphenyl)methanesulfonamide is an aromatic amine, there is also a possibility of related volatile impurities that may not be well-retained in RP-HPLC.[12] A headspace GC-MS approach is often preferred for residual solvent analysis as it introduces only the volatile components into the system, protecting the column and instrument from non-volatile matrix components. Mass Spectrometry is chosen as the detector for its unparalleled ability to identify unknown peaks by comparing their fragmentation patterns to established libraries (e.g., NIST).[13][14]

Trustworthiness (Self-Validating Protocol): The protocol includes a blank injection (diluent only) to ensure no system contamination. The mass spectrometer is tuned daily to ensure mass accuracy and sensitivity. Identification of an impurity is confirmed by both its retention time and the match quality of its mass spectrum against a reference library.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent (for residual solvents), 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]

  • GC Oven Program:

    • Initial: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation: Accurately weigh ~100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.

Data Presentation: Common Residual Solvents (Hypothetical Data)

Potential SolventRetention Time (min)Limit (ICH)ResultConclusion
Methanol3.13000 ppm< 50 ppmPass
Acetonitrile4.2410 ppm< 10 ppmPass
Toluene8.9890 ppm< 20 ppmPass
Method 3: Quantitative NMR (qNMR)

Expertise & Experience: qNMR stands apart from chromatographic techniques because it is a primary ratio method.[16] The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte without requiring a pre-existing, identical reference standard.[17] The choice of internal standard is critical: it must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte. Maleic acid is a good candidate. A long relaxation delay (D1) is paramount to ensure all protons have fully relaxed between pulses, a prerequisite for accurate integration.

Trustworthiness (Self-Validating Protocol): The purity calculation is performed using multiple, distinct, and well-resolved proton signals from the analyte molecule. Agreement between the purity values calculated from different signals provides a high degree of confidence in the result. The purity of the internal standard itself must be certified and traceable.

qNMR_Logic cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_calc Purity Calculation Analyte Weight of Analyte (W_A) Formula Purity_A = (I_A / N_A) * (N_ISTD / I_ISTD) * (W_ISTD / W_A) * (MW_A / MW_ISTD) * P_ISTD Analyte->Formula ISTD Weight of Internal Std (W_ISTD) Purity of Internal Std (P_ISTD) ISTD->Formula NMR Acquire ¹H NMR Spectrum Integrate Integrate Analyte Signal (I_A) Integrate ISTD Signal (I_ISTD) NMR->Integrate Identify Identify # Protons for Analyte Signal (N_A) Identify # Protons for ISTD Signal (N_ISTD) NMR->Identify Integrate->Formula Identify->Formula MW Molecular Weight of Analyte (MW_A) Molecular Weight of ISTD (MW_ISTD) MW->Formula Result Final Purity Value (%) Formula->Result

Caption: Logical flow for purity calculation using qNMR.

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Certified Maleic Acid.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of N-(3-amino-4-methoxyphenyl)methanesulfonamide.

    • Accurately weigh ~10 mg of certified Maleic Acid into the same vial.

    • Dissolve both solids completely in ~0.7 mL of DMSO-d₆.

    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁).

    • Number of Scans: 16 or higher for good signal-to-noise.

Data Presentation: qNMR Purity Calculation (Hypothetical Data)

ParameterAnalyte (N-(3-amino-4-methoxyphenyl)methanesulfonamide)Internal Standard (Maleic Acid)
Weight (W) 20.15 mg10.05 mg
Molecular Weight (MW) 216.26 g/mol 116.07 g/mol
Selected Signal Aromatic proton (singlet)Olefinic protons (singlet)
Number of Protons (N) 12
Integral (I) 1.001.15
Purity (P) To be calculated 99.95%
Calculated Purity 99.7% -

Part 3: Synthesis and Authoritative Comparison

The validation of a reference standard's purity is a comprehensive process that relies on the synergy of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence assessment of the material's quality.

FeatureRP-HPLC with UV/PDAHeadspace GC-MSQuantitative NMR (qNMR)
Primary Purpose Potency (Assay) & Impurity ProfileResidual Solvents & Volatile ImpuritiesAbsolute Purity (Assay)
Principle Differential partitioning between mobile and stationary phases.[7]Separation of volatile compounds in the gas phase.[7]Signal intensity is directly proportional to the number of nuclei.[17]
Quantitation Relative (vs. another lot or itself as 100%)Relative (vs. specific solvent standards)Absolute/Primary (vs. certified internal standard)
Strengths High precision, excellent for related substances, widely available.High sensitivity for volatile compounds, definitive identification via MS libraries.No need for a specific standard of the analyte, high accuracy, structurally specific.
Limitations Not suitable for volatile impurities, requires a reference standard for potency.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, requires pure/certified internal standard, higher sample amount needed.

For a comprehensive and defensible purity validation of N-(3-amino-4-methoxyphenyl)methanesulfonamide , an integrated approach is mandatory.

  • HPLC should be used to establish the primary impurity profile and perform the assay by area percent normalization. This method is ideal for detecting and quantifying process-related impurities and degradation products.

  • GC-MS is essential to quantify residual solvents from the manufacturing process, which are not detectable by HPLC.

  • qNMR serves as the definitive, orthogonal technique to assign an absolute purity value. This value can then be used to qualify the HPLC method for future quantitative use (i.e., to determine the potency of subsequent batches).

The final purity of the reference standard is typically assigned using a mass balance approach , where the value from the primary assay (e.g., qNMR or HPLC potency) is corrected for the content of all identified impurities (water content, residual solvents, non-volatile impurities). This multi-faceted validation, grounded in the principles of orthogonal testing and guided by international regulatory standards, ensures that the reference standard is truly "fit for purpose" and can serve as a reliable benchmark for all future analytical work.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]

  • General Chapter <621> Chromatography . United States Pharmacopeia (USP). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma Group. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability . Federal Register. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . U.S. Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Phenomenex. [Link]

  • 2.2.46. Chromatographic separation techniques . European Pharmacopoeia. [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Waters Corporation. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide — Chemical Substance Information . NextSDS. [Link]

  • Reference-Standard Material Qualification . Pharmaceutical Technology. [Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass. [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology . PubMed. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • 2.2.46. Chromatographic separation techniques . uspbpep.com. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses . Labinsights. [Link]

  • Overview of test methods for aromatic amines derived from azo colorants using GC-MS . Separation Science. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry . National Library of Medicine. [Link]

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide . PubChem. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production . Waters Corporation. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases . PubMed. [Link]

  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide . Veeprho. [Link]

  • 1H NMR: Structural Elucidation I . YouTube. [Link]

  • A Symphony of NMR Data: Enhancing Structural Elucidation . Mestrelab Research. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . Journal of Biomolecular Techniques. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-amino-4-methoxyphenyl)methanesulfonamide

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of N-(3-amino-4-methoxyphenyl)methanesulfonamide. Designed for researchers and drug development professionals, this d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of N-(3-amino-4-methoxyphenyl)methanesulfonamide. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why each procedural step is critical, ensuring a self-validating system of safety and scientific integrity.

Hazard Assessment: Understanding the Risks

N-(3-amino-4-methoxyphenyl)methanesulfonamide is an aromatic amine, a class of compounds that requires careful handling.[1] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound, as identified through Globally Harmonized System (GHS) classifications, dictate the necessary protective measures.[2][3]

Table 1: GHS Hazard Profile of N-(3-amino-4-methoxyphenyl)methanesulfonamide

Hazard ClassificationGHS CodeSignal WordPotential EffectSource(s)
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2][3]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[2][3]
Skin SensitizationH317WarningMay cause an allergic skin reaction.[3]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[3]

The causality is clear: the compound's ability to cause harm upon contact, inhalation, and ingestion necessitates a multi-layered barrier approach. The goal is to minimize exposure to a level that is As Low As Reasonably Practicable (ALARP).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific experimental procedure, the quantity of the substance being handled, and the potential for aerosolization.

Eye and Face Protection

Due to the serious eye irritation risk (H319), appropriate eye protection is mandatory at all times.[2][3][4]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields for handling small quantities of solutions.

  • Recommended for Solids/Powders: When weighing or transferring the solid compound, which can easily become airborne, chemical splash goggles are required.

  • High-Risk Operations: For procedures with a high risk of splashing (e.g., large-volume transfers, heating solutions), a full-face shield should be worn in conjunction with chemical splash goggles.[5]

Skin and Body Protection

Harmful dermal contact (H312) and the potential for skin irritation and sensitization (H315, H317) demand robust skin protection.[2][3]

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[6] It should be fully buttoned with sleeves rolled down.

  • Gloves: Nitrile gloves are the preferred choice for incidental chemical protection.[6][7]

    • Glove Selection: Ensure gloves meet EN 374 or equivalent standards for chemical resistance.[8]

    • Double Gloving: For handling concentrated solutions or the pure solid, double gloving is strongly recommended. This practice allows for the safe removal of a contaminated outer glove without compromising the inner layer of protection.

    • Inspection and Replacement: Always inspect gloves for holes or degradation before use.[7] Change gloves immediately if they become contaminated and after each handling session.

Respiratory Protection

The compound is harmful if inhaled and may cause respiratory irritation (H332, H335).[2][3] Therefore, engineering controls are the primary line of defense.

  • Primary Control: All handling of N-(3-amino-4-methoxyphenyl)methanesulfonamide, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Secondary Control (If Required): If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with P95 or P100 particulate filters is recommended for powders. For vapors from solutions, an organic vapor cartridge may be required. Use of respirators must be done under a formal respiratory protection program.[6]

Operational and Disposal Plan: A Procedural Guide

A protocol is only as effective as its execution. The following step-by-step guidance ensures safety throughout the entire workflow.

Step 1: Pre-Handling & PPE Donning
  • Designate Area: Clearly mark the designated area for handling the compound within the chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including a waste container, before bringing the chemical into the hood.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

Step 2: During Handling
  • Weighing: When weighing the solid, use a spatula and handle it gently to prevent creating airborne dust. Perform this task deep within the fume hood.

  • Transfers: Use a funnel for liquid transfers. Keep containers closed when not in use.

  • Contamination Control: If the outer glove becomes contaminated, pause work, remove the outer glove using a technique that avoids touching the outer surface with the inner glove, and don a new outer glove.

Step 3: Post-Handling & PPE Doffing

The removal of PPE is a critical step to prevent cross-contamination.

  • Decontaminate: Clean the work surface and any equipment used.

  • Doff Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

  • Remove Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Remove Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a disposable coat.

  • Remove Inner Gloves: The last step is to remove the inner gloves. Dispose of them in the designated waste container.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[4][10]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_doffing Doffing PPE (Post-Task) start_node Start: Prepare for Task process_node_1 Work in Fume Hood start_node->process_node_1 Assess Task process_node process_node decision_node decision_node ppe_node ppe_node end_node Wash Hands Thoroughly ppe_node_1 Lab Coat process_node_1->ppe_node_1 ppe_node_2 Inner Gloves ppe_node_1->ppe_node_2 ppe_node_3 Outer Gloves ppe_node_2->ppe_node_3 ppe_node_4 Goggles/ Face Shield ppe_node_3->ppe_node_4 decision_node_1 Outer Glove Contaminated? ppe_node_4->decision_node_1 Perform Task doff_1 Remove Outer Gloves doff_2 Remove Goggles/ Face Shield doff_1->doff_2 doff_3 Remove Lab Coat doff_2->doff_3 doff_4 Remove Inner Gloves doff_3->doff_4 doff_4->end_node decision_node_1->doff_1 No (Task Complete) doff_1_midtask Remove Outer Glove decision_node_1->doff_1_midtask Yes don_new_outer Don New Outer Glove doff_1_midtask->don_new_outer Resume Task don_new_outer->decision_node_1 Resume Task

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-methoxyphenyl)methanesulfonamide
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N-(3-amino-4-methoxyphenyl)methanesulfonamide
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